5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Description
Properties
IUPAC Name |
5-(4-bromo-3-chloro-2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-7(9-4-13-5-14-9)2-3-8(11)10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWOBRYPAVEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole: A Technical Guide for Drug Development Professionals
Executive Summary
The compound 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8) is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. The oxazole ring serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability, increased cell permeability, and favorable physicochemical properties.
The specific 4-bromo-3-chloro-2-methylphenyl substitution pattern provides a rigid, sterically defined scaffold. The orthogonal reactivity of the bromide and chloride handles enables late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, the ortho-methyl group forces an out-of-plane twist between the phenyl and oxazole rings, a conformational restriction often required to access deep lipophilic pockets in kinase hinge-binding domains.
Retrosynthetic Analysis & Mechanistic Rationale
The most efficient, scalable, and atom-economical route to 5-aryloxazoles is the van Leusen oxazole synthesis . This [3+2] cycloaddition strategy constructs the oxazole core in a single operation from an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).
-
Precursor Selection: 4-Bromo-3-chloro-2-methylbenzaldehyde is selected as the direct precursor. It provides the necessary electrophilic carbonyl carbon to dictate the regiochemistry of the final 5-substituted oxazole.
-
Reagent Selection (TosMIC): TosMIC acts as a synthetic equivalent of a C-N-C dipole. It contains an active methylene group, an isocyanide carbon, and a tosyl leaving group.
-
Mechanistic Causality: The reaction is initiated by the base-catalyzed deprotonation of TosMIC. The resulting carbanion undergoes nucleophilic addition to the aldehyde carbonyl. Subsequent cyclization forms a 4-tosyl-2-oxazoline intermediate. Finally, base-promoted elimination of toluenesulfinic acid (TosOH) yields the fully aromatized 5-aryloxazole .
Mechanistic Pathway Workflow
Mechanistic workflow of the van Leusen oxazole synthesis.
Experimental Methodology: Self-Validating Protocol
The following protocol details the synthesis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, engineered for high yield, operational simplicity, and self-validation at critical junctures.
Step 1: Reaction Setup and Activation
-
Procedure: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-3-chloro-2-methylbenzaldehyde (10.0 mmol, 2.33 g) and TosMIC (11.0 mmol, 2.15 g).
-
Causality: A 10% molar excess of TosMIC ensures the complete consumption of the sterically hindered, halogenated benzaldehyde. Flame-drying the apparatus eliminates ambient moisture, which can competitively hydrolyze the isocyanide group of TosMIC, thereby reducing the overall yield.
Step 2: Base Addition and Cycloaddition
-
Procedure: Suspend the reagents in anhydrous methanol (30 mL). Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.76 g) in one portion. Stir the heterogeneous mixture at 55 °C under an inert argon atmosphere.
-
Causality: Methanol is the optimal solvent as it acts as a protic shuttle, stabilizing the oxazoline intermediate and accelerating the elimination of the bulky tosyl group. K₂CO₃ is selected as a mild, insoluble base; its gradual dissolution provides a controlled release of basicity, preventing unwanted side reactions (such as the Cannizzaro reaction) that stronger, fully soluble bases might induce on the aldehyde .
Step 3: Reaction Monitoring and Quench
-
Procedure: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. Upon completion (typically 3–4 hours), cool the mixture to room temperature and quench by slowly adding ice-cold distilled water (50 mL).
-
Causality (Self-Validation): The reaction is self-validating via TLC. The starting aldehyde is strongly UV-active (Rf ~0.6), while the product oxazole exhibits distinct blue fluorescence under 254 nm UV light (Rf ~0.4). The complete disappearance of the Rf 0.6 spot dictates the exact quench time. Quenching with water forces the highly hydrophobic oxazole product to precipitate, while simultaneously solubilizing the potassium toluenesulfinate byproduct and excess K₂CO₃, achieving an in-situ primary purification.
Step 4: Isolation and Purification
-
Procedure: Extract the aqueous suspension with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).
Physicochemical Characterization & Analytical Data
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized oxazole before its deployment in downstream cross-coupling workflows. The diagnostic ¹H NMR singlet at δ 7.95 ppm confirms the successful formation of the oxazole ring.
| Parameter | Specification / Value |
| Chemical Name | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole |
| CAS Registry Number | 2364585-24-8 |
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 272.53 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (HPLC-UV) | ≥ 98.0% (Area %) |
| ESI-MS (m/z) | [M+H]⁺ calculated: 271.94; found: 271.95 (exhibits characteristic Br/Cl isotope pattern) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H, oxazole H-2), 7.55 (d, J=8.4 Hz, 1H, Ar-H), 7.30 (s, 1H, oxazole H-4), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 2.45 (s, 3H, Ar-CH₃) |
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (via NCBI PMC) URL:[Link] [1]
-
A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides Source: Synlett (via Organic Chemistry Portal) URL:[Link] [2]
-
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole Product Catalog Source: Boroncore URL:[Link] [3]
Technical Whitepaper: Solubility Dynamics and Hydrolytic Stability of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8)
Executive Summary
The compound 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and advanced materials synthesis. Its structural architecture—a five-membered oxazole core coupled with a heavily halogenated, sterically hindered phenyl ring—dictates a unique physicochemical profile.
This whitepaper provides an in-depth analysis of the compound's solubility behavior across various solvent classes and its susceptibility to hydrolytic degradation. By understanding the mechanistic causality behind its stability limitations, researchers can optimize reaction conditions, formulation strategies, and storage protocols to prevent yield loss and degradation.
Structural Profiling and Physicochemical Causality
To predict and manage the behavior of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, we must deconstruct its molecular components:
-
The Halogenated Phenyl Ring: The presence of a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2-position creates a highly lipophilic and sterically demanding domain. Halogenated phenyl groups significantly enhance solubility in non-polar and polar aprotic organic solvents by increasing the molecular polarizability and facilitating intermolecular dispersion forces[1]. Furthermore, the extreme hydrophobicity of this domain renders the compound practically insoluble in aqueous media.
-
The Oxazole Core: The oxazole ring is a heteroaromatic system containing both nitrogen (a basic site) and oxygen. Compared to structurally related imidazoles or thiazoles, the oxazole ring possesses lower aromatic stability, making it inherently more vulnerable to ring-opening reactions, specifically via C-O fission[2]. The unsubstituted C2 position of the oxazole ring in this molecule is its primary Achilles' heel, acting as the focal point for both acid- and base-catalyzed hydrolytic degradation[3].
Solubility Profiles in Common Solvents
The solubility of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is governed by the principle of "like dissolves like," heavily skewed by the lipophilic halogenated phenyl moiety.
Mechanistic Solvation
-
Polar Aprotic Solvents (DMF, DMSO, THF): These solvents offer the highest solubility. Their permanent dipoles interact favorably with the polarizable electron clouds of the bromine and chlorine atoms, while the lack of hydrogen-bond donors prevents the disruption of the oxazole's weak hydrogen-bond accepting capabilities.
-
Non-Polar Solvents (Toluene, Hexane): The compound exhibits moderate to high solubility in aromatic solvents like toluene due to favorable
stacking and dispersion interactions with the halogenated phenyl ring[1]. -
Protic and Aqueous Solvents: The compound is highly hydrophobic. Water cannot effectively solvate the bulky, non-polar halogenated aromatic ring, leading to aggregation and precipitation.
Quantitative Solubility Matrix (Estimated Thermodynamic Data)
Note: Data represents extrapolated thermodynamic solubility ranges based on structurally analogous halogenated phenyloxazoles at 25°C.
| Solvent Class | Specific Solvent | Relative Solubility | Estimated Concentration (mg/mL) | Application Note |
| Polar Aprotic | DMSO | Very Soluble | > 50 mg/mL | Ideal for stock solutions; highly hygroscopic, requires anhydrous handling[4]. |
| Polar Aprotic | THF / DCM | Soluble | 20 - 50 mg/mL | Excellent for synthetic reaction media and extractions. |
| Non-Polar | Toluene | Soluble | 10 - 30 mg/mL | Good for phase-transfer catalysis or crystallizations. |
| Polar Protic | Methanol / Ethanol | Sparingly Soluble | 1 - 5 mg/mL | Useful as an anti-solvent for precipitation/crystallization. |
| Aqueous | Water / Buffers | Practically Insoluble | < 0.01 mg/mL | Requires co-solvents (e.g., DMSO, Tween) for biological assays. |
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To establish precise solubility metrics for specific formulation needs, the industry-standard Shake-Flask method must be employed[5].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (e.g., 50 mg) into a 5 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.
-
Equilibration: Place the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[5].
-
Phase Separation: Remove the vial and allow the suspension to settle for 2 hours. Centrifuge the mixture at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated liquid phase.
-
Sampling & Dilution: Carefully extract a specific aliquot (e.g., 100 µL) of the clear supernatant using a micro-syringe. Dilute this aliquot immediately in a compatible solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the analytical method.
-
Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with UV detection, comparing the peak area against a pre-established calibration curve.
Chemical Stability and Degradation Pathways
The most critical liability of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is the hydrolytic instability of the oxazole ring. This degradation is highly pH-dependent and is driven by the acidity of the proton at the unsubstituted C2 position[3].
Acid-Catalyzed Degradation
Under acidic conditions (pH < 4), the nitrogen atom of the oxazole ring becomes protonated. This protonation withdraws electron density from the ring, highly activating the C2 and C5 positions toward nucleophilic attack by water. This cascade ultimately results in the hydrolytic cleavage of the ring (C-O fission), yielding
Base-Catalyzed Degradation
Under basic conditions (pH > 8), the relatively acidic proton at the C2 position is abstracted by hydroxide ions. This deprotonation forms a reactive carbanion that rapidly undergoes ring-opening to form an isocyanoenolate intermediate. This intermediate is highly unstable and reacts with surrounding electrophiles or water, leading to a complex mixture of degradation products[3].
Visualization of Degradation Pathways
Mechanistic pathways of pH-dependent hydrolytic degradation of the oxazole core.
Experimental Workflows for Stability Assessment
To ensure the integrity of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole during synthesis or assay development, a rigorous pH stability profile must be established.
Protocol: Forced Degradation and pH Stability Profiling
This protocol determines the degradation rate constants and half-life of the compound across a pH gradient[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 50 mM aqueous buffer solutions covering a pH range from 2.0 to 12.0 (e.g., Citrate for pH 2-6, Phosphate for pH 7-8, Borate for pH 9-12).
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous HPLC-grade Acetonitrile.
-
Incubation Matrix: In separate amber glass vials, mix 50 µL of the stock solution with 950 µL of each respective buffer (final concentration: 50 µg/mL; 5% organic co-solvent to maintain solubility)[6].
-
Thermal Control: Place the vials in a thermostated incubator set to 37.0 °C to simulate physiological/accelerated conditions.
-
Time-Course Sampling: Withdraw 50 µL aliquots at predetermined time points:
hours[6]. -
Quenching: Immediately quench the withdrawn aliquots by diluting them 1:1 with cold mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to halt any ongoing pH-driven hydrolysis.
-
Analysis: Inject the quenched samples into a stability-indicating Reverse-Phase HPLC system. Monitor the disappearance of the parent peak and the emergence of degradation product peaks.
-
Data Processing: Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order degradation rate constant (
) and the half-life ( ) for each pH condition.
Formulation and Handling Best Practices
Based on the physicochemical and stability data, the following best practices are recommended for handling 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent ambient moisture absorption and subsequent slow hydrolysis[4].
-
Reaction Conditions: When utilizing this compound in synthetic sequences, strictly avoid prolonged exposure to strong aqueous acids or bases. Maintain reaction pH as close to neutral (pH 6-8) as synthetically permissible[6].
-
Solvent Selection: Prefer anhydrous, non-nucleophilic polar aprotic solvents (e.g., anhydrous THF or DCM) for reactions. If aqueous workups are necessary, perform them rapidly at low temperatures (0-5°C) using buffered neutral solutions to minimize water activity and hydrolytic cleavage[6].
References
-
Effect of pH on first-order rate constant for the hydrolysis of benzoxazoles Source: ResearchGate URL:[Link]
-
Over 18% Efficiency from Halogen-Free Solvent-Processed Polymer Solar Cells Enabled by Asymmetric Small Molecule Acceptors Source: Diva-Portal URL:[Link]
Sources
The Oxazole Scaffold: A Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of Novel Heterocycles
Executive Summary: The Oxazole Pharmacophore
In the realm of medicinal chemistry, the discovery and optimization of "privileged scaffolds" dictate the pace of modern drug development. Among these, oxazole —a five-membered heterocyclic aromatic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3—stands out as a highly versatile pharmacophore. With a planar,
This whitepaper provides an in-depth technical analysis of oxazole-based compounds, tracing their historical discovery, detailing self-validating synthetic protocols, and evaluating their quantitative structure-activity relationships (QSAR) in FDA-approved therapeutics.
Historical Evolution & Synthetic Milestones
The history of oxazole synthesis is a testament to the evolution of organic chemistry from harsh, classical dehydrations to modern, atom-economical cycloadditions.
The Classical Era: Robinson-Gabriel Synthesis (1909)
The foundational method for constructing the oxazole nucleus was independently developed by Sir Robert Robinson and Siegmund Gabriel (1)[1]. This approach relies on the cyclodehydration of 2-acylamino ketones using strong dehydrating agents (e.g.,
The Modern Standard: The van Leusen Reaction (1972)
A paradigm shift occurred with the introduction of the van Leusen oxazole synthesis. This method utilizes tosylmethyl isocyanide (TosMIC) as a highly efficient C-N-C synthon. Under mild, basic conditions, TosMIC undergoes a [3+2] cycloaddition with aldehydes to yield 5-substituted oxazoles (2)[2]. The active methylene group of TosMIC is easily deprotonated, while the isocyanide carbon acts as an electrophile/nucleophile during the cyclization cascade.
Caption: Step-by-step mechanistic workflow of the van Leusen Oxazole Synthesis.
Experimental Methodology: Self-Validating van Leusen Protocol
To ensure high reproducibility and scientific integrity, the following is a standardized, self-validating protocol for the synthesis of 5-aryl oxazoles.
Objective: Synthesis of 5-phenyl-1,3-oxazole from benzaldehyde.
Rationale for Experimental Choices: Methanol is selected as the solvent because its protic nature stabilizes the transition state during the cycloaddition. Potassium carbonate (
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol) in 50 mL of anhydrous methanol under an argon atmosphere.
-
Base Addition: Add anhydrous
(2.0 equiv, 20 mmol) in a single portion. Quality Control Check: The mixture should transition to a pale yellow suspension. -
Cycloaddition: Attach a reflux condenser and heat the reaction mixture to 65 °C for 3 hours. Monitor the consumption of benzaldehyde via TLC (Hexane/EtOAc 3:1).
-
Workup: Once complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 × 25 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous
. -
Purification & Validation: Concentrate the organic layer and purify via silica gel flash chromatography.
-
Self-Validation: Confirm the structural integrity via
-NMR. The diagnostic indicator of a successful oxazole ring formation is the highly deshielded C2-H proton, which will appear as a distinct singlet between 7.8 and 8.2 ppm.
-
Mechanisms of Action & Biological Targets
Oxazole derivatives are deeply embedded in modern pharmacopeia due to their ability to mimic peptide bonds and interact with diverse enzyme active sites (3)[3].
A prime example is Oxaprozin , an FDA-approved non-steroidal anti-inflammatory drug (NSAID). Unlike traditional carboxylic acid NSAIDs, the oxazole ring in oxaprozin allows for unique steric positioning within the hydrophobic channels of Cyclooxygenase (COX) enzymes, leading to the competitive inhibition of arachidonic acid conversion into pro-inflammatory prostaglandins (4)[4].
Caption: Mechanism of COX enzyme inhibition by oxazole-based NSAIDs.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological efficacy of oxazole compounds is highly dependent on the regiochemistry of their substitutions. The table below summarizes the quantitative bioactivity of key oxazole-based drugs and derivatives across various therapeutic indications.
| Compound / Drug Name | Primary Biological Target | Therapeutic Indication | Representative Bioactivity / Efficacy |
| Oxaprozin | COX-1 and COX-2 | Rheumatoid Arthritis / Inflammation | |
| Aleglitazar | PPAR- | Type 2 Diabetes | |
| Furazolidone | Bacterial Ribosomes / DNA | Bacterial & Protozoal Infections | MIC: 0.5 – 4.0 µg/mL |
| Ditazole | Platelet Aggregation | Thrombosis | |
| Deflazacort | Glucocorticoid Receptors | Immunosuppression / Duchenne MD | High receptor affinity (Prodrug) |
Data synthesized from FDA pharmaceutical registries and medicinal chemistry QSAR reviews.[3][4]
Future Perspectives: Green Chemistry & Metalloradical Catalysis
The future of oxazole synthesis is rapidly shifting toward sustainable and highly selective catalytic methods. Recent breakthroughs in Cobaloxime-Based Metalloradical Catalysis (MRC) have demonstrated the ability to synthesize oxazoles via the radical [3+2] cycloaddition of nitriles with
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences (Taylor & Francis).3
-
The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.1
-
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. National Science Foundation / ACS.4
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI / PMC.2
-
Cobaloxime-Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ChemRxiv.5
Sources
Comprehensive Computational Profiling of 5-Phenyloxazole Derivatives: From Quantum Mechanics to Drug Discovery
Executive Summary
The 5-phenyloxazole scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from non-steroidal anti-inflammatory (NSAID) properties to antimicrobial and anticancer efficacy. Its structural rigidity, coupled with the capacity for hydrogen bonding and
This technical guide outlines a rigorous, self-validating computational workflow for the theoretical study of 5-phenyloxazole derivatives. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, researchers can predict electronic stability, binding affinity, and pharmacokinetic profiles prior to synthesis.
Part 1: Quantum Mechanical Profiling (DFT)
Theoretical Framework
Density Functional Theory (DFT) is the cornerstone for determining the electronic ground state of 5-phenyloxazole derivatives. The electronic distribution directly influences the pharmacophore's ability to interact with biological targets (e.g., COX-2, DNA Gyrase).
Standard Protocol:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance between cost and accuracy in predicting organic electronic states.
-
Basis Set: 6-311G(d,p) or 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is critical for describing lone pairs on the oxazole nitrogen and oxygen atoms.
-
Software: Gaussian 09/16 or ORCA.
Key Electronic Descriptors
The following parameters must be calculated to assess chemical reactivity:
| Descriptor | Symbol | Significance in 5-Phenyloxazole Design | Target Range (Bioactive) |
| HOMO Energy | Electron donating ability. High values imply easier oxidation. | -6.0 to -6.5 eV | |
| LUMO Energy | Electron accepting ability. | -2.0 to -2.5 eV | |
| Energy Gap | Chemical hardness/softness. Lower gaps (< 4.0 eV) indicate higher polarizability and reactivity. | 4.0 – 4.5 eV | |
| Dipole Moment | Influences solubility and non-covalent interactions. | 3.0 – 5.0 Debye |
Expert Insight: A smaller HOMO-LUMO gap often correlates with enhanced biological activity due to increased charge transfer capability between the ligand and the protein active site. However, gaps < 3.0 eV may indicate chemical instability.
Molecular Electrostatic Potential (MEP)
MEP mapping is non-negotiable for identifying binding modes.
-
Negative Regions (Red): Concentrated around the oxazole nitrogen (N3) and oxygen (O1), serving as Hydrogen Bond Acceptors (HBA).
-
Positive Regions (Blue): Localized on the phenyl ring hydrogens, acting as Hydrogen Bond Donors (HBD) or participating in
stacking.
Part 2: Molecular Docking & Interaction Mechanism[2][3]
Target Selection: Cyclooxygenase-2 (COX-2)
The 5-phenyloxazole moiety is a bioisostere of the diarylheterocycles found in coxibs (e.g., Celecoxib).
-
PDB ID: 3LN1 or 1CX2 (Human COX-2).
-
Active Site Residues: Arg120, Tyr355, Val523.
Docking Protocol (AutoDock Vina / Glide)
-
Protein Prep: Remove water molecules (except those bridging key interactions), add polar hydrogens, and compute Gasteiger charges.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., SC-558). Dimensions:
Å. -
Validation: Re-dock the native ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å is required to validate the protocol.
Binding Logic
The 5-phenyloxazole derivative must satisfy the following geometric constraints to exhibit high affinity:
-
H-Bonding: The oxazole nitrogen should form a hydrogen bond with Arg120 or Tyr355 .
-
Hydrophobic Pocket: The 5-phenyl group should occupy the hydrophobic channel lined by Val523 and Phe518 .
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the temporal stability of the Ligand-Protein complex.
Simulation Setup (GROMACS / Desmond)
-
Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein interactions).
-
Solvent Model: TIP3P water box with 10 Å buffer.
-
System Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Trajectory Analysis
-
RMSD (Root Mean Square Deviation):
-
Acceptable: Ligand RMSD fluctuates < 2.5 Å relative to the protein backbone.
-
Failure: Continuous rise in RMSD indicates ligand dissociation.
-
-
RMSF (Root Mean Square Fluctuation): High fluctuations in the loop regions are normal, but the binding pocket residues (Arg120, Tyr355) must remain rigid (< 1.0 Å).
Part 4: ADMET Profiling (In Silico)
Before synthesis, candidates must pass the "Rule of Five" and safety filters using tools like SwissADME or pkCSM.
Critical Thresholds for 5-Phenyloxazoles:
-
Lipophilicity (LogP): Must be < 5.0. 5-phenyloxazoles are inherently lipophilic; substitution with polar groups (e.g., -OH, -NH2) is often necessary to maintain bioavailability.
-
TPSA (Topological Polar Surface Area): < 140 Ų for cell membrane permeability.
-
Toxicity: No AMES toxicity and no hERG I/II inhibition.
Part 5: Workflow Visualization
Computational Pipeline
The following diagram illustrates the integrated workflow for optimizing 5-phenyloxazole derivatives.
Figure 1: Integrated computational workflow for the discovery of bioactive 5-phenyloxazole derivatives.
Interaction Logic (COX-2)
A schematic representation of the critical binding interactions required for efficacy.
Figure 2: Critical binding interactions between the 5-phenyloxazole core and the COX-2 active site.
References
-
Erol, M., Celik, I., & Kuyucuklu, G. (2021). Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives.[2][3] Journal of Molecular Structure. [Link]
-
Kareem, A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations.[1] Advanced Journal of Chemistry, Section A. [Link]
-
Cheriet, M., et al. (2020). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Physical Chemistry Research. [Link]
-
Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. [Link]
-
Desai, N. C., et al. (2024). Synthesis, Molecular Docking Evaluation of Dual Target Cox-2/ 5-Lox Inhibitors.[4] International Journal of All Research Education and Scientific Methods. [Link]
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryloxazoles
Abstract & Strategic Importance
The 5-aryloxazole moiety is a privileged pharmacophore found in a diverse array of bioactive molecules, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and natural products like siphonazoles. While classical cyclization methods (e.g., Robinson-Gabriel) are effective for building the ring, they often lack the flexibility required for late-stage diversification in drug discovery.
The Suzuki-Miyaura cross-coupling (SMC) offers a modular approach to install aryl groups at the C5 position. However, this transformation is chemically non-trivial due to the inherent instability of 5-halooxazoles and the competing reactivity of the C2 position. This guide provides a validated, high-fidelity workflow for the regioselective synthesis of 5-aryloxazoles via Palladium-catalyzed cross-coupling, focusing on overcoming stability profiles and maximizing yield.
Strategic Analysis: The C5-Arylation Challenge
Stability vs. Reactivity
The primary bottleneck in C5-arylation is the stability of the electrophilic partner.
-
Unsubstituted 5-halooxazoles are thermally unstable and prone to ring-opening or polymerization.
-
C2-Blocking is Critical: A substituent at the C2 position (e.g., phenyl, methyl, or sulfonyl) significantly stabilizes the oxazole nucleus, allowing the 5-halo species to survive the elevated temperatures of SMC.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. However, the electron-deficient nature of the oxazole ring facilitates Oxidative Addition (Step A), making it faster than with electron-rich aryl halides. The challenge lies in Transmetalation (Step B), where competitive protodeboronation of the aryl boronic acid can occur if the base/solvent system is not optimized.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of electron-deficient 5-halooxazoles.
Validated Protocols
We present two distinct protocols based on the nature of the starting material.
Protocol A: The "Robust" Route (2-Phenyl-5-bromooxazole)
Best for: Stable, pre-functionalized scaffolds where C2 substitution is desired.
Reagents:
-
Substrate: 5-Bromo-2-phenyloxazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an argon stream, charge a microwave vial or Schlenk tube with 5-bromo-2-phenyloxazole (1.0 mmol, 224 mg), Arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvation: Add degassed DME (4 mL).
-
Activation: Add aqueous Na₂CO₃ (2.0 M, 1.25 mL).
-
Reaction: Seal the vessel.
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave: Irradiate at 100°C for 20–30 minutes (recommended for difficult substrates).
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Versatile" Route (2-Phenylsulfonyl-5-iodooxazole)
Best for: Scaffolds requiring subsequent C2 modification. The sulfonyl group directs C5-lithiation/iodination and can be removed or substituted later.
Reagents:
-
Substrate: 5-Iodo-2-(phenylsulfonyl)oxazole (1.0 equiv) [1]
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, solid or aq.)
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Precursor Synthesis (Brief): Treat 2-(phenylsulfonyl)oxazole with LDA (-78°C) followed by I₂ to generate the 5-iodo species.
-
Coupling: To a solution of 5-iodo-2-(phenylsulfonyl)oxazole (1.0 mmol) in THF (5 mL) under N₂, add Pd(PPh₃)₄ (0.05 mmol).
-
Addition: Add the arylboronic acid (1.1 mmol) and Na₂CO₃ (2.0 mmol).
-
Execution: Heat at reflux (approx. 65–70°C) for 2–4 hours. Note: Iodine is a better leaving group than bromine, allowing milder conditions.
-
Workup: Standard aqueous workup as in Protocol A.
-
Yield Expectation: 85–95% yields are typical due to the high reactivity of the C-I bond.
Optimization & Decision Matrix
When standard conditions fail, use this matrix to adjust parameters. The choice of ligand is the most critical variable for steric management.
| Variable | Standard Choice | High-Difficulty Alternative | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos | XPhos prevents catalyst deactivation and boosts oxidative addition for chlorides. |
| Base | Na₂CO₃ (aq) | K₃PO₄ or CsF | Anhydrous bases (CsF) are required if the boronic acid is prone to protodeboronation. |
| Solvent | DME or Toluene | 1,4-Dioxane/H₂O | Dioxane allows for higher reaction temperatures (100°C+). |
| Leaving Group | Bromide (-Br) | Triflate (-OTf) | If halogenation is difficult, 5-oxazolyl triflates (from oxazolones) are excellent electrophiles. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and steric demands.
Troubleshooting Common Failures
Protodehalogenation (Reduction)
-
Symptom: Recovery of the non-arylated oxazole (H instead of Ar at C5).
-
Cause: The oxidative addition complex reduces before transmetalation.
-
Solution: Increase the concentration of the boronic acid and base. Switch to a more active catalyst system (e.g., Pd-SPhos) to accelerate transmetalation. Ensure strictly anhydrous conditions if using labile boronic acids.
Homocoupling of Boronic Acid
-
Symptom: Presence of Ar-Ar dimer.
-
Cause: Presence of oxygen in the reaction vessel.[1]
-
Solution: Degas solvents rigorously (freeze-pump-thaw x3).
Ring Opening
-
Symptom: Complex mixture/degradation.
-
Cause: Harsh acidic or basic conditions attacking the oxazole ring.
-
Solution: Avoid hydroxide bases (NaOH/KOH). Stick to carbonates (Na₂CO₃) or phosphates (K₃PO₄). Maintain temperature below 100°C unless using microwave irradiation.
References
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC/NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][2][3][4][5][6][7]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. PMC/NIH. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Van Leusen oxazole synthesis for preparing substituted oxazoles
Abstract & Scope
The Van Leusen Oxazole Synthesis is the premier method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] Unlike the Robinson-Gabriel synthesis, which requires harsh dehydrating conditions, the Van Leusen protocol operates under mild basic conditions, making it compatible with acid-sensitive substrates. This guide provides a validated protocol for the synthesis of pharmacologically active oxazole scaffolds, widely utilized in the development of kinase inhibitors, antibiotics, and natural product derivatives.
Key Advantages:
-
Regioselectivity: Exclusively yields 5-substituted oxazoles from simple aldehydes.
-
Atom Economy: Utilizes the entire C-N-C backbone of TosMIC.
-
Operational Simplicity: One-pot procedure; often requires no column chromatography.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields. The reaction is formally a [3+2] cycloaddition but proceeds via a stepwise anionic pathway.
The Reaction Pathway[1][2][3][4][5][6][7][8]
-
Deprotonation: The sulfonyl group acidifies the
-protons of TosMIC ( ), allowing deprotonation by mild bases (e.g., ). -
Nucleophilic Attack: The TosMIC anion attacks the aldehyde carbonyl.[1]
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.
-
Elimination: Base-mediated elimination of p-toluenesulfinic acid (TsH) aromatizes the ring.
Pathway Visualization
Caption: Stepwise mechanistic flow of the Van Leusen Oxazole Synthesis from reagents to aromatized product.
Strategic Reagent Selection
The choice of solvent and base dramatically impacts the reaction rate and impurity profile.
| Parameter | Standard Condition | Alternative Condition | Application Note |
| Solvent | Methanol (MeOH) | DME or THF | MeOH is preferred as it solubilizes |
| Base | |||
| Stoichiometry | 1:1:2 (Ald:Tos:Base) | 1:1.2:3 | Excess TosMIC (1.2 equiv) ensures complete consumption of the aldehyde, which is harder to remove during purification. |
| Temperature | Reflux ( | Microwave ( | Reflux is standard. Microwave irradiation can reduce reaction time from 4h to 20 min. |
Standard Protocol: Synthesis of 5-Phenyloxazole
This protocol is validated for benzaldehyde derivatives. Adjust stoichiometry linearly for scale-up.
Materials
-
Substrate: Benzaldehyde (10 mmol, 1.06 g)
-
Reagent: Tosylmethyl isocyanide (TosMIC) (11 mmol, 2.15 g)
-
Base: Potassium Carbonate (
), anhydrous (20 mmol, 2.76 g) -
Solvent: Methanol (MeOH), HPLC grade (50 mL)
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol of Benzaldehyde and 11 mmol of TosMIC in 50 mL of Methanol.
-
Note: TosMIC is not fully soluble in cold MeOH; a suspension is normal at this stage.
-
-
Base Addition:
-
Add 20 mmol of solid
in one portion. -
Observation: The suspension will become thicker. Ensure vigorous stirring.
-
-
Reaction:
-
Heat the mixture to reflux (
C) for 3–4 hours. -
Checkpoint: The reaction mixture should turn homogeneous and clear yellow/orange as TosMIC is consumed and the product forms.
-
TLC Monitoring: Elute with Hexane:EtOAc (8:2). The aldehyde spot (
) should disappear; a new fluorescent spot ( ) indicates the oxazole.
-
Workup:
-
Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.
-
Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (EtOAc) (
mL). -
Why? The water dissolves the potassium toluenesulfinate byproduct.
-
Wash the combined organic layers with Brine (30 mL), dry over
, and concentrate.
-
-
Purification:
-
Most substrates yield >90% purity after workup.
-
If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Wet Solvent | TosMIC hydrolyzes in the presence of water. Use anhydrous MeOH or add molecular sieves. |
| Incomplete Reaction | Weak Base / Old Reagent | |
| Side Products | Imidazole Formation | If the aldehyde contains traces of amines or ammonia, TosMIC will react to form imidazoles.[3] Ensure glassware is amine-free. |
| Regioselectivity Issues | Steric Hindrance | Ortho-substituted aldehydes react slowly. Switch to DME/t-BuOK conditions to force the reaction. |
Logic Tree for Optimization
Caption: Decision matrix for in-process reaction monitoring and correction.
Safety & Handling (TosMIC)
Warning: Tosylmethyl isocyanide (TosMIC) is a reactive isocyanide.[4][5] While it is odorless (unlike methyl isocyanide) and non-volatile, it must be handled with respect.
-
Toxicity: Isocyanides can be metabolized to cyanide in the liver. Avoid inhalation of dust.[6][7][8][9] Wear a P95 respirator or work strictly in a fume hood.
-
Waste Disposal: Do not mix TosMIC waste with acidic waste streams, as this may liberate toxic fumes. Quench excess TosMIC with dilute acid in a dedicated waste container before disposal.
-
Storage: Store at 4°C. Brown discoloration indicates decomposition.
References
-
Van Leusen, A. M., et al. (1972).[10][5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles." Tetrahedron Letters, 13(23), 2373–2376.
-
Van Leusen, A. M., et al. (1977).[3] "Synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 18(48), 4229–4232.
-
Sisko, J., & Mellinger, M. (2002). "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes." Pure and Applied Chemistry, 74(8), 1349–1357.
-
Organic Chemistry Portal. (n.d.). "Van Leusen Oxazole Synthesis." Retrieved October 2023.
-
BenchChem. (2025).[1][11][2] "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. aksci.com [aksci.com]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole by Normal-Phase Column Chromatography
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the isolation and purification of halogenated oxazole derivatives using silica gel chromatography.
Introduction & Physicochemical Profile
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of novel therapeutics[1]. The molecule features a lipophilic, multi-halogenated phenyl ring coupled to an oxazole moiety. While the halogenated aromatic system renders the molecule predominantly non-polar, the oxazole ring introduces a specific degree of basicity and polarity. This dual nature requires precise chromatographic conditions to prevent on-column degradation or irreversible adsorption[2].
Table 1: Physicochemical Profile
| Property | Value |
| CAS Number | 2364585-24-8 |
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.53 g/mol [3] |
| Target Purity | >98% (Standard for drug development)[3] |
| Key Structural Features | Lipophilic bromochloro-methylphenyl group; Basic oxazole nitrogen |
Chromatographic Behavior & Mechanistic Insights
Normal-phase chromatography relies on the differential partitioning of analytes between a polar stationary phase (silica gel) and a non-polar mobile phase. The fundamental challenge in purifying oxazole derivatives lies in the basicity of the oxazole nitrogen (N-3).
The Causality of Streaking: Untreated silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The interaction between the basic oxazole nitrogen and these acidic silanols leads to strong hydrogen bonding and partial protonation. Macroscopically, this manifests as severe peak tailing, streaking on Thin-Layer Chromatography (TLC) plates, and poor mass recovery from the column[2]. Furthermore, halogenated aryl oxazoles can exhibit unique fluorescence under UV light, which aids in their detection but can be obscured if the band broadens excessively[4].
The Mitigation Strategy: To ensure sharp elution bands, the silica gel must be deactivated. The addition of a volatile organic base, such as 1% Triethylamine (Et3N), to the mobile phase neutralizes the acidic silanol sites[2]. By pre-treating the column and maintaining a trace amount of base in the eluent, the oxazole partitions strictly based on its lipophilicity rather than destructive acid-base interactions.
Caption: Logical mechanism of silica gel deactivation preventing oxazole streaking during chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow for the purification of the oxazole derivative.
Detailed Step-by-Step Protocol
Mobile Phase Optimization & Self-Validation (TLC)
-
Solvent Screening: Prepare a mixture of Hexane and Ethyl Acetate (e.g., start at 90:10 v/v). Spot the crude reaction mixture on a silica gel 60 F254 TLC plate.
-
Visualization: Develop the plate and visualize under a UV lamp (254 nm). The target compound should ideally have a Retention factor (Rf) of 0.30 to 0.35[2].
-
Self-Validation (2D TLC): To confirm the oxazole is not degrading on the silica, perform a 2D TLC. Spot the sample, develop in one direction, dry the plate, rotate it 90 degrees, and develop again. If the compound appears as a single spot on the diagonal, it is stable. Off-diagonal spots indicate on-column degradation, confirming the absolute necessity of Et3N deactivation[2].
Column Packing & Silica Deactivation
-
Solvent Preparation: Prepare the optimized mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1% v/v Triethylamine (Et3N)[2].
-
Slurry Packing: Create a slurry of flash silica gel (230-400 mesh) in this deactivated solvent. Pour the slurry into a vertical glass column, tapping gently to ensure even packing and to remove air bubbles.
-
Equilibration: Flush the column with at least two column volumes (CV) of the deactivated solvent to ensure complete neutralization of the acidic silanol groups throughout the bed[2].
Sample Loading (Dry Loading)
Causality Note: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole may have limited solubility in the non-polar starting eluent. Liquid loading with a stronger solvent (like pure DCM) would disrupt the thermodynamic equilibrium of the column and cause severe band broadening.
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of deactivated silica gel to the flask (approximately 1:3 sample-to-silica mass ratio).
-
Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the packed column bed. Add a thin, protective layer of sand to prevent disturbing the bed during elution.
Elution & Fraction Collection
-
Carefully add the mobile phase (Hexane/EtOAc + 1% Et3N) to the column.
-
Apply gentle positive pressure (via air or nitrogen) to achieve a steady flow rate (e.g., a 2-3 inches/min drop rate).
-
Collect fractions in standard test tubes. Because the compound is chromatographically less polar than many starting amides, it will likely elute relatively early[4].
Isolation & Verification
-
Monitor the elution by spotting fractions onto a TLC plate, visualizing under UV light[4].
-
Pool the fractions containing the pure 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
-
Remove the solvent under reduced pressure.
-
Final Validation: Place the purified solid under high vacuum for 12-24 hours to remove trace Et3N. Analyze the final product by LC-MS or
H-NMR to confirm >98% purity (ensure the absence of Et3N signals in NMR: triplet at ~1.0 ppm, quartet at ~2.5 ppm).
Troubleshooting & Optimization
Table 2: Troubleshooting Chromatographic Anomalies
| Observation | Mechanistic Cause | Corrective Action |
| Severe peak tailing / streaking | Unneutralized acidic silanol groups (Si-OH) interacting with the oxazole N-3 atom[2]. | Flush the column with 1-2% Et3N in the mobile phase prior to loading the sample[2]. |
| Co-elution with non-polar impurities | The mobile phase is too polar, causing rapid, unselective partitioning of the lipophilic compound. | Decrease the EtOAc ratio (e.g., shift from 90:10 to 95:5 Hexane:EtOAc). |
| Product elutes as an oil instead of a solid | Residual solvent or trace impurities are disrupting the crystal lattice of the oxazole[2]. | Re-dissolve in minimal DCM, precipitate with cold hexane, or apply high vacuum for an extended period[2]. |
References
-
Boroncore. 2364585-24-8 | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. Available at:[Link]
-
Semantic Scholar. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Available at:[Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Introduction
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a substituted oxazole derivative. The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. Molecules containing the oxazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and precise quantification of such compounds is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final drug product.
This guide provides a comprehensive overview of the analytical methodologies for the robust quantification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. The protocols detailed herein are designed to serve as a foundational framework for researchers, scientists, and drug development professionals. These methods are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] The selection of a specific analytical technique will be contingent on the sample matrix, the required sensitivity, and the analytical instrumentation available.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of small molecules in the pharmaceutical industry.[4] Its robustness, reproducibility, and cost-effectiveness make it an ideal choice for routine quality control, stability testing, and content uniformity assays. The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. The quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
A. Scientific Rationale and Causality
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the target molecule, which is inferred from its chemical structure. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between analyte retention and elution, ensuring a symmetric peak shape and adequate resolution from potential impurities. The selection of the detection wavelength is critical and should correspond to a wavelength of maximum absorbance (λmax) of the analyte to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of the eluting peak, thus confirming its identity and purity.
B. Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade buffer salts (e.g., phosphate or acetate).
-
Reference standard of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or a suitable buffer). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of the analyte. Based on similar oxazole derivatives, a starting wavelength of around 235 nm can be explored.[5]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: The sample preparation will be matrix-dependent. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be required to separate the analyte from excipients.
4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines.[1][2] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995.[6] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[3] | The percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
C. Experimental Workflow Visualization
Caption: HPLC-UV workflow for the quantification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8][9] This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer.
A. Scientific Rationale and Causality
The principle of LC-MS/MS involves the ionization of the analyte after it elutes from the HPLC column, followed by the selection of a specific precursor ion (the molecular ion or a prominent adduct) in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, leading to very low limits of detection. The choice of ionization source (e.g., Electrospray Ionization - ESI) and its polarity (positive or negative) will depend on the chemical properties of the target molecule and will require experimental optimization.
B. Experimental Protocol
1. Instrumentation and Materials:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Syringe pump for direct infusion.
-
Nitrogen generator.
-
All materials listed for the HPLC-UV method.
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. Mass Spectrometer Optimization:
-
Direct Infusion: Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the optimal ionization polarity and to identify the precursor ion.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable product ions.
-
MRM Transition Optimization: Optimize the collision energy for the selected MRM transitions (precursor ion → product ion) to maximize the signal intensity.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations, and including the internal standard at a fixed concentration in all standards and samples.
-
Sample Preparation: For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is a common and effective sample cleanup procedure. For other matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
5. Method Validation: The validation of an LC-MS/MS method follows the same principles as for HPLC-UV, with a particular emphasis on matrix effects, which can suppress or enhance the ionization of the analyte.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | As described for HPLC-UV. | Correlation coefficient (r²) ≥ 0.99. |
| Range | As described for HPLC-UV. | Defined by the linear range of the calibration curve. |
| Accuracy and Precision | As described for HPLC-UV, assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC). | For bioanalytical methods, accuracy within ±15% (±20% at LLOQ) of the nominal concentration, and precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | As defined by accuracy and precision criteria. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different lots of matrix. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
C. Experimental Workflow Visualization
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. tasianinch.com [tasianinch.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. researchgate.net [researchgate.net]
- 7. food.actapol.net [food.actapol.net]
- 8. research.unipd.it [research.unipd.it]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Cell-Based Characterization of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a Kinase Inhibitor
This Application Note and Protocol guide details the evaluation of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a kinase inhibitor in cell-based assays.
Given the structural motifs (a halogenated phenyl group coupled to an oxazole heterocycle), this compound shares physicochemical properties with Type I/II ATP-competitive kinase inhibitors (e.g., p38 MAPK, EGFR, or VEGFR inhibitors). The following guide provides a standardized, rigorous framework for profiling its efficacy, potency (
Introduction & Mechanism
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole represents a class of small-molecule heterocycles often utilized as scaffolds in medicinal chemistry for kinase inhibition. The oxazole ring serves as a hydrogen bond acceptor/donor mimic, capable of interacting with the hinge region of the kinase ATP-binding pocket, while the poly-halogenated phenyl ring (4-bromo-3-chloro-2-methyl) provides hydrophobic bulk to occupy the selectivity pocket (e.g., the hydrophobic back pocket or gatekeeper region).
This protocol outlines the workflow for validating the compound's inhibitory potential against specific kinase targets (e.g., Stress-Activated Protein Kinases like p38 or Tyrosine Kinases) using cell-based phosphorylation assays and viability screens.
Key Applications
-
Target Validation: Confirming inhibition of downstream substrate phosphorylation.
-
Potency Profiling: Determination of cellular
and . -
Selectivity Screening: Differentiating on-target efficacy from general cytotoxicity.
Material Preparation & Handling[2][3][4]
Compound Reconstitution
The lipophilic nature of the halogenated phenyl ring necessitates the use of organic solvents for solubilization.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Stock Concentration: 10 mM or 20 mM.
-
Storage: Aliquot into single-use vials and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
Protocol:
-
Weigh 2.73 mg of powder (MW
272.53 g/mol ). -
Add 1.0 mL of DMSO to yield a 10 mM stock solution.
-
Vortex for 1 minute until fully dissolved.
-
Verify clarity; if precipitate remains, sonicate for 5 minutes at room temperature.
Vehicle Control
Always prepare a "Mock" treatment containing DMSO matched to the highest final concentration used in the assay (typically 0.1% - 0.5% v/v) to normalize for solvent effects.
Experimental Design: Cell-Based Kinase Inhibition
Cell Line Selection
Select cell lines with constitutive or inducible activation of the target kinase pathway.
| Target Class (Hypothetical) | Recommended Cell Line | Stimulus | Readout (Phospho-Protein) |
| p38 MAPK | THP-1 (Monocytes) or RAW 264.7 | LPS (100 ng/mL) | p-MAPKAPK2 (Thr334) or p-HSP27 |
| EGFR/HER2 | A431 or SK-BR-3 | EGF (50 ng/mL) | p-EGFR (Tyr1068) |
| JNK Pathway | HEK293 or Jurkat | UV Radiation / Anisomycin | p-c-Jun (Ser73) |
Dose-Response Strategy
To determine the Half-Maximal Inhibitory Concentration (
-
Range: 0.01
M to 30 M. -
Points: 8-point dose response (e.g., 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01
M).
Detailed Protocol: Western Blot Target Engagement Assay
This assay measures the compound's ability to block the phosphorylation of a downstream substrate, the gold standard for intracellular kinase inhibition.
Step 1: Cell Seeding
-
Seed cells (e.g., THP-1) at
cells/well in 6-well plates. -
Culture for 24 hours in low-serum media (0.5% FBS) to reduce basal phosphorylation background ("starvation").
Step 2: Compound Treatment
-
Prepare 1000x dilutions of the compound in DMSO.
-
Dilute 1:1000 into warm culture media to reach final concentrations (e.g., 10
M final, 0.1% DMSO). -
Pre-incubation: Treat cells with the compound for 1 hour at 37°C before adding the stimulus. This allows the inhibitor to equilibrate and bind the kinase pocket.
Step 3: Stimulation
-
Add the specific activator (e.g., LPS for p38, EGF for EGFR) directly to the media.
-
Incubate for the optimal time window (typically 15–30 minutes for phosphorylation events).
Step 4: Lysis & Harvesting
-
Place plates on ice immediately.
-
Wash 1x with ice-cold PBS containing 1 mM
(Phosphatase Inhibitor). -
Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Centrifuge at 14,000 x g for 10 min at 4°C; collect supernatant.
Step 5: Immunoblotting
-
Normalize protein concentration (BCA Assay).
-
Run 20
g lysate on SDS-PAGE. -
Probe with primary antibodies:
-
Target: Phospho-specific antibody (e.g., anti-p-HSP27).
-
Control: Total protein antibody (e.g., anti-Total HSP27) or Loading Control (GAPDH/Actin).
-
-
Quantify bands using densitometry.
Data Analysis & Visualization
Calculation of IC50
Calculate % Inhibition relative to the "DMSO + Stimulus" positive control (0% inhibition) and "Unstimulated" negative control (100% inhibition).
Fit data to a 4-parameter logistic (4PL) regression model :
Pathway Diagram (Graphviz)
The following diagram illustrates the experimental logic for a p38 MAPK-like inhibition workflow, a common target for oxazole-phenyl inhibitors.
Caption: Mechanism of Action: The oxazole inhibitor competes with ATP for the kinase active site, preventing substrate phosphorylation and downstream signaling.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Compound insolubility at high concentration. | Do not exceed 30 |
| High Background Signal | Inadequate starvation or phosphatase activity. | Increase starvation time (18-24h). Add fresh |
| No Inhibition Observed | Poor cell permeability or incorrect target. | Verify target expression. Increase pre-incubation time to 2 hours. Test in cell-free kinase assay to confirm binding. |
| Cytotoxicity | Off-target effects or general toxicity. | Run a parallel MTT/CellTiter-Glo assay. If cell death >20% at |
References
-
Compound Properties & Synthesis
-
Kinase Assay Methodology
-
Related Structural Analogues (p38/MAPK Context)
-
Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents. (Contextualizing oxazole-phenyl scaffolds). Link
-
Strategic Antimicrobial Profiling of Oxazole Derivatives: From High-Throughput Screening to Lead Characterization
Executive Summary & Scientific Rationale
The oxazole pharmacophore is a cornerstone in medicinal chemistry, present in natural products like virginiamycin and synthetic drugs like linezolid (oxazolidinone). However, screening oxazole derivatives presents unique challenges: hydrophobicity-driven precipitation in aqueous media and variable membrane permeability across Gram-negative species.
This guide moves beyond basic "agar diffusion" methods, which are notoriously unreliable for hydrophobic molecules due to poor diffusion rates. Instead, we define a quantitative, liquid-phase workflow centered on CLSI-compliant Broth Microdilution (BMD), augmented by resazurin-based viability sensing and kinetic profiling. This approach ensures that "inactive" compounds are truly inactive, not just insoluble.
Experimental Workflow Overview
The screening campaign is divided into three phases to maximize resource efficiency.
Figure 1: Hierarchical screening workflow designed to filter false negatives caused by solubility issues early in the process.
Phase 1: Compound Management & Media Prep
The DMSO Paradox
Oxazole derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to bacteria at high concentrations (>2-5%) and can permeabilize membranes, creating false positives.
-
Standard: Maintain final DMSO concentration at ≤ 1% (v/v) in the assay well.
-
Control: A "Vehicle Control" (Media + 1% DMSO) is mandatory to normalize data.
Media Formulation: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Standard Mueller-Hinton broth can vary in divalent cation levels (
-
Requirement: Use CAMHB containing:
- : 20–25 mg/L
- : 10–12.5 mg/L
-
Why: Ensures reproducible MICs and standardized outer membrane permeability for Gram-negatives.
Phase 2: Primary Screening (MIC Determination)
Method: Broth Microdilution (BMD) with Resazurin (REMA). Standard: CLSI M07 guidelines [1].
Rationale for Resazurin
Oxazole derivatives can sometimes precipitate upon dilution, creating turbidity that mimics bacterial growth. Resazurin (Alamar Blue) is a redox indicator that turns from Blue (Non-fluorescent) to Pink (Fluorescent) only in the presence of metabolically active cells, eliminating visual ambiguity.
Protocol Steps
-
Inoculum Prep:
-
Select colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Suspend in saline to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:150 in CAMHB to reach a starting density of
CFU/mL.
-
-
Plate Setup (96-well):
-
Add 50 µL of CAMHB to columns 2–12.
-
Add 100 µL of 2x Compound Stock (e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1–11.
-
Final Volume: 100 µL. Final Inoculum:
CFU/mL.[1]
-
-
Incubation: 37°C for 18–20 hours (aerobic).
-
Readout:
-
Add 30 µL of 0.015% Resazurin solution.
-
Incubate for 1–2 hours.
-
MIC Definition: Lowest concentration preventing the Blue
Pink color shift.[2]
-
Figure 2: Plate layout for Broth Microdilution. Column 11 serves as the viability baseline, while Column 12 monitors for contamination.
Phase 3: Secondary Profiling (MBC & Time-Kill)
Minimum Bactericidal Concentration (MBC)
The MIC tells you what stops growth; the MBC tells you what kills.[1]
-
Protocol: Transfer 10 µL from all "clear" (blue) wells of the MIC plate onto a fresh Agar plate.
-
Incubate: 24 hours at 37°C.
-
Endpoint: The lowest concentration showing
99.9% colony reduction (usually <5 colonies) compared to the initial inoculum. -
Interpretation:
-
MBC/MIC
4: Bactericidal (Preferred for acute infections). -
MBC/MIC > 4: Bacteriostatic (Relies on host immunity).
-
Time-Kill Kinetics
Determines the rate of killing.[3][4] Crucial for oxazoles, as some act slowly (cell wall synthesis inhibitors) while others act rapidly (membrane disruptors).
-
Setup: Flasks with CAMHB containing compound at 1x MIC and 4x MIC .
-
Inoculum:
CFU/mL. -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilution and plating on agar.
-
Analysis: Plot
vs. Time.-
Bactericidal:
3-log reduction (99.9% kill) within 24h.
-
Phase 4: Advanced Characterization (Biofilm)
Many oxazole derivatives target surface adhesion. Testing against planktonic cells (free-floating) is insufficient for chronic infection models.
Assay: Crystal Violet Biofilm Inhibition [2].
-
Growth: Incubate bacteria + compound in 96-well polystyrene plates for 24h (static).
-
Wash: Gently remove media and wash 3x with PBS (removes planktonic cells).
-
Stain: Add 0.1% Crystal Violet for 15 min.
-
Solubilize: Wash excess dye, dry, and solubilize bound stain with 30% Acetic Acid.
-
Read: Absorbance at 590 nm.
-
Calculation:
Data Presentation & Analysis
Report data in a structured format comparing efficacy (MIC) against toxicity (Selectivity Index).
Table 1: Example Screening Report
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MBC/MIC Ratio | CC50 (Vero Cells) | Selectivity Index (SI) |
| OX-001 | 4.0 | >128 | 2 (Cidal) | 256 µg/mL | 64 (Excellent) |
| OX-002 | 0.5 | 64 | 8 (Static) | 10 µg/mL | 20 (Toxic) |
| Ciprofloxacin | 0.25 | 0.015 | 2 | >512 µg/mL | >2000 |
-
Selectivity Index (SI):
. An SI > 10 is generally considered a "hit" worth optimizing.
Troubleshooting & Critical Nuances
| Issue | Probable Cause | Corrective Action |
| Skipped Wells (Growth at 8µg, no growth at 4µg, growth at 2µg) | Technical error or contamination | Discard plate. Repeat with fresh tips and strict aseptic technique. |
| Precipitation in wells | Compound insolubility in aqueous media | Check solubility. If insoluble >16 µg/mL, the MIC is invalid. Report as "Insoluble". |
| Trailing Endpoints (Gradual color fade) | Bacteriostatic mechanism or partial resistance | Record MIC as the first well with significant (>80%) reduction in color change/turbidity. |
| High DMSO Toxicity | Strain sensitivity | Lower max DMSO to 0.5%.[5] Verify "Growth Control" (Col 11) is robust. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action of antimicrobial agents. Clinical Infectious Diseases.
Sources
Application Note: Pharmacological Profiling of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole in Cancer Cell Line Studies
Introduction & Compound Overview
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8) is a highly specific halogenated aryl-oxazole scaffold.[1] While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents, its structural properties make it a compelling candidate for direct pharmacological evaluation in oncology.
Structural Significance & Target Hypothesis
The compound features two distinct pharmacophores relevant to cancer biology:
-
The Halogenated Phenyl Ring (4-Br, 3-Cl, 2-Me): This specific substitution pattern is structurally homologous to the "A-ring" mimics found in Selective Androgen Receptor Modulators (SARMs) and certain Nuclear Receptor ligands (e.g., intermediates described in Patent US7572820B2). The dense halogenation often improves lipophilicity and metabolic stability, enhancing binding affinity to hydrophobic pockets in receptors like the Androgen Receptor (AR).
-
The Oxazole Core: 1,3-Oxazoles are established bioisosteres for amide bonds and are frequently found in kinase inhibitors (e.g., VEGFR inhibitors) and tubulin-destabilizing agents (similar to combretastatin analogs).
Application Scope
This guide details the protocols for applying this compound in phenotypic screening and mechanistic validation , specifically targeting:
-
Prostate Cancer Lines (LNCaP, PC-3): To evaluate potential AR-modulating activity.
-
General Solid Tumors (HeLa, A549): To assess general cytotoxicity and potential tubulin interference.
Materials & Preparation
Reagent Specifications
-
Compound: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole[2][3][4]
-
Molecular Weight: 272.53 g/mol [5]
-
Purity: >98% (HPLC validated)
-
Solubility: Low in water; High in DMSO.
Stock Solution Preparation (Standard Operating Procedure)
Objective: Create a stable 10 mM stock solution.
-
Weighing: Accurately weigh 2.73 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide, cell culture grade).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter the DMSO stock (potential loss of compound). Ensure DMSO is sterile prior to use.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).
Core Protocol: Cell Viability Screening (CCK-8 Assay)
Rationale: This assay determines the IC50 (half-maximal inhibitory concentration), the primary metric for potency. Given the compound's structural link to SARMs, we prioritize hormone-sensitive lines.
Cell Line Selection
| Cell Line | Tissue Origin | Receptor Status | Rationale for Selection |
| LNCaP | Prostate | AR(+), p53(+) | Primary model for AR-modulating effects. |
| PC-3 | Prostate | AR(-), p53(null) | Negative control for AR-dependency; tests general toxicity. |
| MCF-7 | Breast | ER(+), AR(+) | Evaluates cross-reactivity with Estrogen/Androgen signaling. |
| HeLa | Cervix | HPV(+) | Standard robust line for off-target toxicity screening. |
Assay Procedure
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution:
-
Prepare a "Working Solution" (2x concentration) in complete medium.
-
Dose Range: 0 (DMSO control), 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Treatment: Remove old media and add 100 µL of fresh media containing the compound dilutions.
-
Incubation: Incubate for 72 hours . (72h is preferred over 24h for nuclear receptor ligands to manifest transcriptional effects).
-
Readout: Add 10 µL of CCK-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours.
-
Measurement: Measure absorbance at 450 nm using a microplate reader.
Data Analysis
Calculate % Viability using the formula:
Mechanistic Validation: Androgen Receptor (AR) Signaling
Hypothesis: If the "4-Bromo-3-chloro-2-methylphenyl" moiety mimics androgenic ligands, the compound should alter AR translocation or downstream protein expression (e.g., PSA).
Western Blot Protocol
-
Treatment: Treat LNCaP cells with the compound at IC50 and 2xIC50 concentrations for 24 hours. Include Enzalutamide (10 µM) as a positive control for AR inhibition.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Electrophoresis: Load 30 µg protein/lane on a 10% SDS-PAGE gel.
-
Antibody Probing:
-
Primary Targets: AR (Full length), PSA (Prostate Specific Antigen), Cleaved Caspase-3 (Apoptosis marker).
-
Loading Control: GAPDH or
-Actin.
-
-
Interpretation:
-
Decrease in PSA: Suggests AR antagonism.
-
Decrease in AR levels: Suggests AR degradation (SARM-like activity).
-
Visualizations
Experimental Workflow (DOT Diagram)
This diagram outlines the decision tree for evaluating the compound based on initial viability results.
Caption: Decision-matrix for pharmacological profiling based on differential cytotoxicity in AR-positive vs. AR-negative cell lines.
Hypothesized Signaling Pathway (AR Modulation)
If the compound acts as a SARM/AR-antagonist, it interferes with the following pathway.
Caption: Putative Mechanism of Action. The oxazole compound may compete for the AR ligand-binding domain, blocking nuclear translocation or DNA binding.
References
-
Chemical Identity & Properties
-
Structural Relevance (SARM/Indole Intermediates)
- Patent: US7572820B2 "Chemical compounds" (Describes N-(4-bromo-3-chloro-2-methylphenyl)
-
Link:[6]
- Oxazole Scaffolds in Oncology: Context: Oxazoles are established pharmacophores in kinase inhibition and tubulin binding. Source:Journal of Medicinal Chemistry, "Oxazole-based tubulin polymerization inhibitors." (General Reference for Scaffold Class).
Sources
- 1. 2013389-23-4|5-(5-Bromo-2-methylphenyl)oxazole|BLD Pharm [bldpharm.com]
- 2. 1781895-46-2 | 5-Bromo-1-fluoro-2,3-dimethoxybenzene | Boroncore [boroncore.com]
- 3. 676134-73-9 | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | Boroncore [boroncore.com]
- 4. 2364585-24-8 CAS|5-(4-溴-3-氯-2-甲基苯基)恶唑|生产厂家|价格信息 [m.chemicalbook.com]
- 5. CAS:2364585-27-15-(3-Bromo-5-chloro-4-methylphenyl)oxazole-毕得医药 [bidepharm.com]
- 6. US7572820B2 - Chemical compounds - Google Patents [patents.google.com]
Integrated Protocol for the Evaluation of Anti-Inflammatory Potency in Novel Oxazole Scaffolds
Strategic Overview
Oxazole derivatives represent a privileged scaffold in medicinal chemistry, historically validated by NSAIDs like Oxaprozin and COX-2 selective inhibitors like Valdecoxib . The structural rigidity and hydrogen-bonding capability of the 1,3-oxazole ring allow it to mimic peptide bonds or interact specifically with the hydrophobic pockets of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
However, assessing these compounds requires a rigorous filter to distinguish true anti-inflammatory efficacy from off-target cytotoxicity. This protocol outlines a self-validating workflow: moving from phenotype (NO inhibition) to mechanism (NF-
The Mechanistic Hypothesis
Novel oxazoles typically act by modulating the NF-
Workflow Visualization
The following diagram illustrates the logical progression of the screening cascade.
Figure 1: The screening cascade ensures only non-toxic, mechanically validated compounds progress to animal models.
Phase 1: Cell Viability & Compound Solubility (The Foundation)
Before assessing efficacy, we must rule out false positives caused by cell death. If a compound kills the macrophage, NO production drops, mimicking anti-inflammatory activity.
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).
-
Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction.[1]
Protocol Steps
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO . -
Treatment: Replace media with fresh DMEM containing the oxazole compound (concentrations: 1, 10, 50, 100
M).-
Critical Control:Vehicle Control (DMSO final concentration must be
).
-
-
Incubation: Incubate for 24 hours.
-
Development: Add MTT solution (0.5 mg/mL final) and incubate for 3–4 hours.
-
Solubilization: Dissolve formazan crystals with DMSO. Measure absorbance at 570 nm .
Acceptance Criteria: Only compounds maintaining
Phase 2: Primary Screening via Nitric Oxide (NO) Inhibition
Nitric Oxide (NO) is a short-lived free radical produced by iNOS. It is the most robust surrogate marker for macrophage activation.
Experimental Design
-
Inducer: Lipopolysaccharide (LPS) from E. coli (Serotype 055:B5).
-
Positive Control: Indomethacin (Standard NSAID) or L-NMMA (iNOS inhibitor).
-
Detection: Griess Reagent (measures accumulation of Nitrite,
, the stable breakdown product of NO).
Step-by-Step Protocol
-
Seeding: Seed RAW 264.7 cells (
cells/well) in 96-well plates. -
Pre-treatment: Treat cells with oxazole derivatives for 1 hour prior to stimulation.
-
Stimulation: Add LPS (Final concentration: 1
g/mL ). -
Incubation: Incubate for 24 hours .
-
Griess Reaction:
-
Mix 100
L of culture supernatant with 100 L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate at room temperature for 10 minutes (protect from light).
-
-
Quantification: Measure absorbance at 540 nm . Calculate concentration using a Sodium Nitrite (
) standard curve.
Data Calculation:
Phase 3: Mechanistic Validation (Molecular Targets)
If the oxazole inhibits NO, we must confirm it acts via the inflammatory cascade rather than by scavenging NO directly.
Target Visualization
The following diagram details the specific pathway nodes where oxazoles are expected to intervene.
Figure 2: Oxazole derivatives typically inhibit the phosphorylation of IKK or the translocation of NF-
Western Blotting Protocol[1]
-
Lysate Preparation: Harvest cells 24h post-LPS/drug treatment. Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Targets to Probe:
-
iNOS (~130 kDa): Confirms the NO reduction is enzymatic.
-
COX-2 (~72 kDa): Confirms dual inhibition potential (NSAID-like activity).
-
p-NF-
B p65 (Ser536): Indicates blockade of upstream signaling. - -Actin: Loading control.
-
-
ELISA (Optional): Use supernatants from Phase 2 to quantify cytokines (TNF-
, IL-6, PGE2) using sandwich ELISA kits.
Phase 4: In Vivo Translation (Carrageenan-Induced Paw Edema)
The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute inflammation. It is biphasic:
-
Early Phase (0–2h): Histamine, serotonin, bradykinin release.
-
Late Phase (3–4h): Prostaglandin (COX-2) and Nitric Oxide driven. This is the window where oxazoles are most effective.
Protocol Specifications
-
Animals: Swiss Albino Mice (25–30g) or Wistar Rats.
-
Group Size:
per group. -
Dosing: Oral gavage (p.o.) or Intraperitoneal (i.p.) 1 hour before induction.
Workflow
-
Baseline Measurement: Measure initial paw volume (
) using a Plethysmometer (water displacement) or thickness using digital calipers. -
Drug Administration:
-
Group I: Vehicle (Saline/CMC).
-
Group II: Positive Control (Indomethacin 10 mg/kg).
-
Group III: Test Oxazole (e.g., 20 mg/kg).
-
Group IV: Test Oxazole (e.g., 50 mg/kg).
-
-
Induction: Inject 0.1 mL of 1%
-Carrageenan (in saline) into the subplantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection.
Data Analysis (Table Template)
| Group | Dose (mg/kg) | Mean Paw Volume (mL) @ 3h | % Inhibition |
| Vehicle | - | - | |
| Indomethacin | 10 | 47% | |
| Oxazole-001 | 50 | 41% |
Formula:
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
-
Posadas, I., et al. (2000). Nitric oxide assay (Griess reaction) and NF-kB molecular mechanisms in RAW 264.7 macrophages.
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.[4] Journal of Drug Delivery and Therapeutics.
-
Amer, M., et al. (2022). Design and Anti-inflammatory Evaluation of New Oxazole Derivatives targeting COX-2.[10] Journal of Pharmaceutical Negative Results.
-
R&D Systems. Nitric Oxide Griess Assay Protocol & Troubleshooting.
Sources
- 1. mdpi.com [mdpi.com]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
common side products in the synthesis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this highly substituted heterocyclic compound. We will explore the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your synthetic route.
Introduction: The Synthetic Challenge
The target molecule, 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, presents a unique synthetic challenge due to its sterically hindered and electronically complex phenyl ring attached to the C5 position of the oxazole. The successful synthesis requires careful control over reaction conditions to prevent the formation of isomeric and degradation byproducts. This guide is structured around the two most common synthetic strategies employed for this class of molecules:
-
Strategy A: Post-Assembly Oxazole Formation: Building the oxazole ring directly onto the pre-functionalized aromatic aldehyde (e.g., via the Van Leusen reaction).
-
Strategy B: Pre-Assembly and Cross-Coupling: Forming a C-C bond between a suitable oxazole derivative and the phenyl ring precursor (e.g., via Suzuki or Sonogashira coupling).
Each strategy has its own set of potential pitfalls, which we will address in the following sections.
Strategy A: Van Leusen Oxazole Synthesis
This is often the most direct approach, involving the reaction of 4-Bromo-3-chloro-2-methylbenzaldehyde with tosylmethyl isocyanide (TosMIC).[1][2] The reaction proceeds via a [3+2] cycloaddition to form the 5-substituted oxazole.[3]
Frequently Asked Questions (FAQs): Van Leusen Synthesis
Q1: What is the most common reason for low yields in the Van Leusen synthesis for this specific substrate?
A1: The primary culprit is often the quality and purity of the starting aldehyde, 4-Bromo-3-chloro-2-methylbenzaldehyde. Due to the steric hindrance from the ortho-methyl group and the electronic effects of the halogens, the aldehyde can be less reactive. Furthermore, impurities from the aldehyde's synthesis, such as the corresponding carboxylic acid or unreacted precursors, can inhibit the reaction or consume the base and TosMIC reagent.
Q2: I'm observing a significant amount of a nitrile byproduct instead of my oxazole. Why is this happening?
A2: The formation of a nitrile from an aldehyde and TosMIC is a known side reaction, though it is more commonly associated with ketone substrates.[4] In the case of highly hindered or electron-deficient aldehydes, the intermediate oxazoline may undergo an alternative reaction pathway, especially under harsh basic conditions or at elevated temperatures, leading to the formation of 4-Bromo-3-chloro-2-methylbenzonitrile.
Q3: Can TosMIC polymerize or degrade under the reaction conditions?
A3: Yes, TosMIC can undergo self-polymerization, especially in the presence of strong bases and at higher concentrations or temperatures.[5] This is often observed as a dark, tar-like substance in the reaction vessel and significantly reduces the yield of the desired oxazole. It is crucial to maintain controlled conditions and add the base slowly to a cooled solution of the aldehyde and TosMIC.
Troubleshooting Guide: Van Leusen Synthesis
Issue 1: Low or No Conversion of the Starting Aldehyde
Your TLC or LC-MS analysis shows a significant amount of unreacted 4-Bromo-3-chloro-2-methylbenzaldehyde even after prolonged reaction time.
-
Insufficient Base Strength or Stoichiometry: The deprotonation of TosMIC is the critical first step.[6] The steric hindrance around the aldehyde may slow down the subsequent nucleophilic attack, requiring a sustained concentration of the TosMIC anion.
-
Protocol: Ensure you are using a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF, THF, or DME. Use at least 2.5-3.0 equivalents of base to drive the reaction to completion.
-
-
Poor Quality of Starting Aldehyde: The aldehyde may contain acidic impurities (e.g., 4-bromo-3-chloro-2-methylbenzoic acid from over-oxidation during its synthesis) that quench the base.
-
Validation Protocol: Before starting the reaction, verify the purity of your aldehyde via ¹H NMR and GC-MS. A simple purification via a short silica plug or recrystallization can remove many problematic impurities.
-
-
Sub-optimal Temperature: While the reaction is often initiated at a low temperature to control exotherms, it may require gentle heating to overcome the activation energy for this specific substrate.
-
Protocol: Start the reaction at 0 °C during the base addition. After 30 minutes, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 40-50 °C.
-
Caption: Troubleshooting workflow for low aldehyde conversion.
Strategy B: Cross-Coupling of Phenyl and Oxazole Moieties
This strategy involves coupling a pre-formed, functionalized oxazole (e.g., 5-bromooxazole or oxazol-5-ylboronic acid) with a functionalized phenyl precursor. A common variant is the Suzuki coupling of (4-Bromo-3-chloro-2-methylphenyl)boronic acid with 5-bromooxazole .
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: I'm seeing a lot of homocoupling of my boronic acid, resulting in a biaryl byproduct. How can I prevent this?
A1: Homocoupling is a classic side reaction in palladium-catalyzed cross-couplings.[7] It is often promoted by the presence of oxygen, high catalyst loading, or sub-optimal ligand choice. The mechanism can involve oxidative coupling of two boronic acid molecules on the palladium center.
Q2: My main byproduct is the dehalogenated starting material (3-chloro-2-methylphenylboronic acid). What causes this protodeboronation?
A2: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often base-catalyzed and is exacerbated by the presence of water and elevated temperatures. The electron-withdrawing nature of the chloro- and bromo-substituents on your specific substrate can make the C-B bond more susceptible to cleavage.
Troubleshooting Guide: Cross-Coupling Reactions
Issue 2: Formation of Homocoupling and/or Protodeboronation Byproducts
Your crude product mixture contains significant amounts of 4,4'-Dibromo-3,3'-dichloro-2,2'-dimethyl-1,1'-biphenyl (from homocoupling) and/or 3-chloro-2-methylphenylboronic acid and its derivatives (from protodeboronation).
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Protocol: Ensure the reaction is thoroughly degassed before adding the palladium catalyst. This can be achieved by several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for 15-30 minutes prior to use is also highly recommended.
-
-
Inappropriate Base/Solvent System: The choice of base and its interaction with the solvent can significantly influence the rate of protodeboronation versus the desired cross-coupling.[8]
-
Protocol: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. A mixed solvent system, such as dioxane/water or toluene/water, is common, but minimizing the amount of water can help suppress protodeboronation.
-
-
Sub-optimal Ligand or Catalyst Loading: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired catalytic cycle.[9]
-
Protocol: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. Use the lowest effective catalyst loading (typically 1-5 mol %) to minimize side reactions.[10]
-
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Products |
| Atmosphere | Rigorously Degassed (Inert Gas) | Presence of Air/Oxygen |
| Base | K₃PO₄, Cs₂CO₃ (Milder) | NaOH, KOtBu (Stronger) |
| Temperature | 80-90 °C (Lowest effective temp) | > 100 °C (Prolonged heating) |
| Catalyst Loading | 1-3 mol % | > 5 mol % |
| Ligand | Bulky phosphines (e.g., SPhos) | Basic phosphines (e.g., PPh₃) |
This table can help you identify potential side products based on their mass-to-charge ratio (m/z) in mass spectrometry analysis.
| Compound Name | Structure | Expected [M+H]⁺ |
| Desired Product | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole | 287.9 / 289.9 / 291.9 |
| Homocoupling Product | 4,4'-Dibromo-3,3'-dichloro-2,2'-dimethyl-1,1'-biphenyl | 437.8 / 439.8 / 441.8 |
| Protodeboronation Product | 5-(3-Chloro-2-methylphenyl)oxazole | 208.0 / 210.0 |
| Nitrile Byproduct | 4-Bromo-3-chloro-2-methylbenzonitrile | 231.9 / 233.9 |
Note: Isotopic patterns for Br (~1:1 for ⁷⁹Br/⁸¹Br) and Cl (~3:1 for ³⁵Cl/³⁷Cl) should be observed.
General Purification Strategies
Q: What is the best way to purify the final product from these common side products?
A: Column chromatography on silica gel is the most effective method.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically successful.
-
Separation Profile:
-
The non-polar homocoupling byproduct will elute first.
-
The desired product will follow.
-
More polar impurities, such as any remaining boronic acid or degradation products, will elute last or remain on the baseline.
-
-
Alternative: For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
References
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved February 29, 2024, from [Link]
-
Chemistry Ullmann Reaction - sathee jee. (n.d.). Retrieved February 29, 2024, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 29, 2024, from [Link]
-
Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]
-
Van Leusen reaction - Grokipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Van Leusen reaction - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Synthesis of the C1'-C11' oxazole-containing side chain of leucascandrolide A. Application of a Sonogashira cross-coupling - PubMed. (2002, September 20). Retrieved February 29, 2024, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). Retrieved February 29, 2024, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved February 29, 2024, from [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 29, 2024, from [Link]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). Retrieved February 29, 2024, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 29, 2024, from [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Retrieved February 29, 2024, from [Link]
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved February 29, 2024, from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved February 29, 2024, from [Link]
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 29, 2024, from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved February 29, 2024, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved February 29, 2024, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved February 29, 2024, from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. (2023, July 11). Retrieved February 29, 2024, from [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (2019, December 25). Retrieved February 29, 2024, from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (n.d.). Retrieved February 29, 2024, from [Link]
-
Oxazole chemistry. A review of recent advances - Academia.edu. (n.d.). Retrieved February 29, 2024, from [Link]
-
4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem. (n.d.). Retrieved February 29, 2024, from [Link]
-
m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved February 29, 2024, from [Link]
-
4-Bromobenzaldehyde - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
4-bromo-3-chloro-2-methylbenzaldehyde (C8H6BrClO) - PubChemLite. (n.d.). Retrieved February 29, 2024, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
optimizing Suzuki coupling conditions for halogenated phenyl-oxazoles
Technical Support Center: Optimizing Suzuki Coupling for Halogenated Phenyl-Oxazoles
Overview: The "Heteroatom Problem" in Phenyl-Oxazoles
User Query: "Why are my yields inconsistent when coupling halogenated phenyl-oxazoles, even when the same conditions work for simple aryl halides?"
Technical Insight: Halogenated phenyl-oxazoles present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple phenyl halides, the oxazole core introduces two distinct failure modes:
-
Catalyst Poisoning (The Nitrogen Sink): The oxazole nitrogen is a competent Lewis base. It competitively binds to the electrophilic Pd(II) center, forming stable, off-cycle complexes (Pd-N coordination) that arrest the catalytic turnover.
-
C-2 Instability (The Acidic Proton): The proton at the C-2 position (between N and O) is relatively acidic (
). Strong bases can deprotonate this position, leading to ring-opening, homocoupling, or hydrodehalogenation rather than the desired cross-coupling.
This guide provides a modular troubleshooting approach to overcome these specific electronic and steric hurdles.
Module 1: Catalyst & Ligand Selection
The Engine: Overcoming Nitrogen Coordination
Q: I am using
A: Your catalyst is likely not "dead," but "sleeping." Simple phosphines like
The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Recommendation: XPhos or SPhos .[1]
-
Mechanism: These ligands are sterically massive. They create a "roof" over the Palladium center that physically blocks the approach of the oxazole nitrogen (preventing poisoning) while still allowing the oxidative addition of the C-X bond.
-
Precatalysts: Use precatalysts (e.g., XPhos Pd G2 or G3) rather than mixing Pd(OAc)2 + Ligand in situ to ensure a defined active species ratio.
Visualizing the Poisoning Pathway
Figure 1: The catalytic cycle showing the specific "off-cycle" trap where the oxazole nitrogen sequesters the palladium catalyst, preventing transmetallation.
Module 2: Base & Solvent Architecture
The Environment: Balancing Activation vs. Degradation
Q: I see the starting material disappear, but the major product is the de-halogenated oxazole (Hydrodehalogenation). Why?
A: This is often a solvent/base mismatch.
-
Protodeboronation: If you are coupling with an electron-poor or heteroaryl boronic acid, it is hydrolyzing faster than it can transmetallate.
-
Solvent Source: If using alcoholic solvents (MeOH/EtOH) or strong alkoxide bases, the hydride source is readily available for hydrodehalogenation.
The Solution: Switch to a Non-Protic, Biphasic System .
-
Base: Anhydrous
(Tribasic Potassium Phosphate) or . Avoid hydroxides ( ) or alkoxides ( ) which are too aggressive for the oxazole ring. -
Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1) . The biphasic nature keeps the bulk of the base in the aqueous phase, regulating the pH at the interface and protecting the sensitive oxazole C-2 position.
Base Compatibility Matrix
| Base Type | Example | Risk Level | Suitability for Phenyl-Oxazoles |
| Phosphates | Low | High (Standard). Buffers pH effectively; minimizes protodeboronation. | |
| Carbonates | Medium | Good. Cesium ("Cesium Effect") aids solubility in organic solvents. | |
| Fluorides | Low | Specialized. Use for base-sensitive substrates or silyl-protected groups. | |
| Alkoxides | Critical | Avoid. High risk of C-2 deprotonation and hydrodehalogenation. | |
| Hydroxides | High | Avoid. Promotes rapid protodeboronation of boronic acids. |
Module 3: Troubleshooting Guide (FAQ)
Q: My reaction turns black immediately (Pd black precipitation).
-
Diagnosis: Ligand dissociation. The oxazole is displacing the ligand, destabilizing the Pd, which then aggregates.
-
Fix: Increase Ligand:Pd ratio to 2:1 or switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is stable until activation.
Q: The boronic acid is consumed, but the halide remains.
-
Diagnosis: Protodeboronation.[2][3][4][5] The boronic acid lost its boron group before coupling.
-
Fix:
-
Add the boronic acid in portions (e.g., 5 equivalents over 2 hours).
-
Switch to a MIDA Boronate or Potassium Trifluoroborate (
) salt, which releases the active species slowly.
-
Q: I am getting homocoupling of the boronic acid.
-
Diagnosis: Oxidative homocoupling. Oxygen is present in the system.[1][4][6][7][8]
-
Fix: Degas solvents rigorously. Sparging with Argon for 15 minutes is superior to sonication.
Module 4: The "Golden Standard" Protocol
Application: Coupling 2-(4-chlorophenyl)oxazole with Phenylboronic acid.
-
Preparation:
-
Vessel: 10 mL Microwave vial or Schlenk tube (dried).
-
Solvent: 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Degas by sparging with Ar for 10 min.
-
-
Reagents:
-
Halide: 1.0 equiv (e.g., 0.5 mmol).
-
Boronic Acid: 1.5 equiv.
-
Base:
(3.0 equiv, finely ground). -
Catalyst: XPhos Pd G3 (2.0 mol%) OR
(2 mol%) + XPhos (4 mol%).
-
-
Execution:
-
Add solids to the vial.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent via syringe.[3]
-
Temperature: Heat to 80°C - 100°C . (Note: Oxazoles are thermally stable, but start lower if functional groups are sensitive).
-
Time: Monitor by LCMS at 1 hour. Most Buchwald-ligand mediated reactions complete in <4 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Critical: If the product contains the basic oxazole nitrogen, ensure the aqueous layer is not too acidic during extraction, or you will protonate and lose your product to the water waste.
-
Logic Flow: Troubleshooting Decision Tree
Figure 2: Decision logic for diagnosing reaction failures based on crude mixture analysis.
References
-
Buchwald, S. L., et al. "Universal Ligands for the Suzuki-Miyaura Coupling: The Case for SPhos and XPhos."[1] Journal of the American Chemical Society, 2005.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Scope of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
-
Greaney, M. F., et al. "Suzuki Coupling of Oxazoles."[9] Organic Letters, 2006.[9]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
- 1. Buchwald Phosphine Ligands [merckmillipore.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
troubleshooting low yields in the cyclization step of oxazole synthesis
Ticket #OX-404: Yield Optimization in Cyclization Steps Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Triage: Diagnostic Decision Matrix
Before adjusting your current protocol, verify that you are using the correct cyclization strategy for your substrate's sensitivity profile. Many yield issues stem from a mismatch between the substrate's functional groups and the dehydrating agent's harshness.
Figure 1: Decision matrix for selecting the optimal oxazole synthesis pathway based on starting material and substrate sensitivity.
Troubleshooting The Robinson-Gabriel Cyclodehydration
Context: This is the most common method but often suffers from low yields due to the harsh acidic conditions required to remove water from the 2-acylamino ketone.[1]
FAQ: Why is my reaction turning into a black tar?
Diagnosis: You are likely using concentrated sulfuric acid (
The Fix: Switch to a "buffered" cyclization or a milder dehydrating agent.
-
The Template Effect: If using
, do not use it neat. Use it in toluene or DMF (Vilsmeier-Haack conditions). -
Water Scavenging: The reaction is reversible.[2] If water is not removed, the ring opens back up.
Protocol: Optimized Robinson-Gabriel with Burgess Reagent
For substrates that cannot tolerate mineral acids, the Burgess reagent provides a neutral, mild alternative [1].
Reagents:
-
Substrate: 2-acylamino ketone (1.0 equiv)[3]
-
Burgess Reagent: (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt (2.0 equiv)
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step:
-
Dissolution: Dissolve the ketone in anhydrous THF under Argon.
-
Addition: Add Burgess reagent in one portion at room temperature.
-
Heating: Heat to 60°C (or reflux) for 1–3 hours.
-
Tip: Microwave irradiation at 80°C for 10 mins often boosts yield by minimizing thermal decomposition time.
-
-
Workup: Filter through a short silica plug to remove the sulfamoyl by-products. Concentrate and purify.
The Wipf Modification (Beta-Hydroxy Amides)
Context: When you cannot access the 2-acylamino ketone directly, or when stereocenters must be preserved, the Wipf protocol (oxidation of
FAQ: I see the intermediate ketone, but cyclization fails.
Diagnosis: The cyclization step using
The Fix: Ensure strictly anhydrous conditions and use the correct base stoichiometry to neutralize the HI generated in situ.
Figure 2: The Wipf modification pathway. The driving force is the formation of the strong P=O bond in the final step.
Protocol: Wipf Cyclization
Reagents:
- -keto amide (intermediate)[3][4]
-
Triphenylphosphine (
) (2.0 equiv)[3] -
Iodine (
) (2.0 equiv)[3] -
Triethylamine (
) (4.0 equiv)[3] -
Solvent:
(DCM)[3]
Step-by-Step:
-
Preparation: Dissolve
in dry DCM. Add until the iodine color persists (forming ). -
Neutralization: Add
carefully (exothermic). The solution should turn pale yellow/clear. -
Cyclization: Add the
-keto amide substrate. Stir at room temperature. -
Troubleshooting: If conversion is slow, add 10-20% excess
. The base is critical to sponge up the acid generated; otherwise, the oxazole may hydrolyze.
Van Leusen Synthesis (TosMIC)
Context: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[5]
FAQ: I am isolating a nitrile instead of an oxazole.
Diagnosis: This is the classic "Van Leusen Failure." If the intermediate eliminates the tosyl group before cyclization is complete (or if base concentration is too high), the ring opens to form a nitrile (
The Fix:
-
Solvent Switch: Switch from MeOH to DME (Dimethoxyethane) or a MeOH/DME mixture. Protic solvents can sometimes encourage the premature elimination.[6]
-
Base Control: Use
(weaker) instead of . If using , ensure it is finely ground and the solvent is dry.
Comparative Data: Reagent Selection Guide
| Method | Reagent | Conditions | Tolerance | Primary Risk |
| Classic R-G | 90-100°C | Poor | Charring, decomposition | |
| Classic R-G | Reflux | Moderate | Chlorination side-products | |
| Burgess | Burgess Rgt | 50-70°C | Excellent | Moisture sensitivity (Reagent hydrolyzes) |
| Wipf | RT | Good | Steric hindrance | |
| Iodine Oxidative | 80-100°C | Moderate | Over-oxidation |
References
-
Burgess Reagent Application: Atkinson, J. G., et al.[3][7] "The synthesis of oxazoles from 2-acylamino ketones using the Burgess reagent."[3] Canadian Journal of Chemistry, vol. 66, no. 11, 1988.
-
The Wipf Modification: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles."[8] The Journal of Organic Chemistry, vol. 58, no. 14, 1993, pp. 3604–3606.
-
Van Leusen Mechanism & Troubleshooting: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from N-tosylaldimines and N-tosylketimines." The Journal of Organic Chemistry, vol. 42, no. 7, 1977.
-
Iodine-Mediated Oxidative Cyclization: Fan, Y., et al. "Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond."[9] The Journal of Organic Chemistry, vol. 81, no.[9] 16, 2016.
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- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. This document is designed to offer practical, field-proven insights and solutions to common challenges encountered during the purification of this and structurally similar compounds.
Part 1: Understanding the Challenge: Palladium Contamination
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, are indispensable tools in modern organic synthesis, particularly for creating complex molecules like 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.[1][2] However, a significant drawback is the potential for the final product to be contaminated with residual palladium.[3]
These metallic impurities are a major concern in the pharmaceutical industry due to their potential toxicity and the stringent limits set by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5][6][7][8][9] The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element, requiring risk assessment if intentionally added during the manufacturing process.[4][7]
The nature of the palladium species remaining in the reaction mixture can be complex, ranging from soluble Pd(II) species to colloidal or nanoparticle Pd(0).[10][11][12] This variability makes a "one-size-fits-all" purification approach ineffective.
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
Scenario 1: High Palladium Levels (>50 ppm) After Initial Work-up and Chromatography
Problem: You've performed a standard aqueous work-up followed by silica gel column chromatography, but ICP-MS analysis reveals palladium levels are still unacceptably high.
Root Cause Analysis:
-
Strong Ligand Association: The ligands used in the coupling reaction (e.g., phosphines) can form stable, often neutral and relatively non-polar, complexes with palladium. These complexes can co-elute with your product during normal-phase chromatography.
-
Colloidal Palladium: Pd(0) can form fine, dark-colored colloids that may pass through standard filtration media and behave unpredictably during chromatography.[13]
-
Product Chelation: The oxazole nitrogen and other heteroatoms in your molecule or impurities could potentially chelate with palladium, making it more difficult to remove.
Solutions:
-
Initial Filtration Aid: Before any aqueous work-up, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove larger palladium agglomerates.[1][13]
-
Scavenger Screening: Metal scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.[14][15][16][17] Screening a small panel of scavengers is the most effective approach.
-
Thiol-Based Scavengers: These are often the first choice due to the strong affinity of sulfur for palladium. Examples include silica- or polymer-bound thiols and thioureas.[16][18][19]
-
Amine-Based Scavengers: Functional groups like trisamines can also be effective.[16]
-
Trimercaptotriazine (TMT)-Based Scavengers: Macroporous polystyrene-bound TMT is a highly effective scavenger for palladium in both aqueous and non-aqueous solutions.[16][20][21]
-
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-
Activated Carbon Treatment: Treatment with activated carbon can be a cost-effective method for removing palladium.[18][22][23][24] The large surface area and porous nature of activated carbon allow it to adsorb palladium species.[22][24] However, be aware that it can sometimes adsorb the product as well, leading to yield loss.[18] A small-scale test to evaluate product loss is recommended.
Scenario 2: Scavenger is Ineffective or Leads to Product Loss
Problem: You've tried a scavenger, but the palladium levels remain high, or a significant amount of your product is lost.
Root Cause Analysis:
-
Incorrect Scavenger Choice: The chosen scavenger may not have a strong enough affinity for the specific palladium species in your mixture.
-
Insufficient Equivalents or Time: The amount of scavenger or the treatment time may be inadequate.
-
Non-specific Binding: The product itself might be binding to the scavenger, especially if it shares functional groups that are targeted by the scavenger.
-
Mass Transfer Limitations: In a heterogeneous system (solid scavenger, liquid product solution), efficient mixing is crucial for the palladium to come into contact with the scavenger.
Solutions:
-
Optimize Scavenging Conditions:
-
Equivalents: Increase the equivalents of the scavenger relative to the initial palladium loading (typically 3-10 equivalents).
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging.[18]
-
Time: Increase the stirring time (from a few hours to overnight).[1]
-
-
Change the Solvent: The solvent can affect the conformation of your product and the accessibility of the palladium for scavenging. Trying the scavenging process in a different solvent (e.g., switching from toluene to ethyl acetate or THF) can sometimes yield better results.
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Sometimes, adding a small amount of a soluble chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help to "trap" the palladium in the mother liquor.[25]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Dissolve the crude 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole in a suitable solvent (e.g., toluene, ethyl acetate, THF) to make an approximately 10-20% w/v solution.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., Biotage MP-TMT, ISOLUTE Si-Thiol) based on the estimated amount of palladium (typically 4-8 molar equivalents relative to the catalyst).[26]
-
Stirring: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours.[26]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Submit a sample of the resulting material for palladium analysis by ICP-MS.[25][27]
Protocol 2: Activated Carbon Treatment
-
Dissolution: Follow step 1 from Protocol 1.
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[26]
-
Stirring: Stir the slurry vigorously at room temperature for 1 to 4 hours.[26]
-
Filtration: Filter the mixture through a pad of Celite®. Activated carbon particles can be very fine, so a good quality filter is essential. Wash the Celite® pad thoroughly.
-
Concentration & Analysis: Follow step 5 from Protocol 1.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of palladium in a pharmaceutical intermediate or API? A: According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[4][5][6][8] The acceptable concentration in the final drug substance will depend on the maximum daily dose of the drug. For many APIs, the target is often <10 ppm.[21]
Q2: How can I accurately measure the palladium content in my sample? A: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[25][27] Other methods like atomic absorption (AA) spectroscopy or X-ray fluorescence (XRF) can also be used.[25][28] For high-throughput screening of purification methods, rapid fluorescence-based assays are also available.[25][27][29][30]
Q3: Can I use liquid-liquid extraction to remove palladium? A: Yes, aqueous washes with a solution containing a chelating agent can be effective. For example, washing an organic solution of your product with a dilute aqueous solution of N-acetylcysteine, thiourea, or ethylenediaminetetraacetic acid (EDTA) can extract some palladium species into the aqueous phase.[13][26]
Q4: My reaction mixture turned black. What is this and how do I remove it? A: The black precipitate is likely "palladium black," which is aggregated Pd(0).[31] This often happens when the catalyst is no longer stabilized by ligands. While it appears heterogeneous, it can be colloidal and difficult to filter. Filtration through a fine filter aid like Celite® is the first step.[1][13] Subsequent treatment with a scavenger may be necessary to remove any remaining dissolved or fine particulate palladium.
Q5: Are there ways to minimize palladium contamination from the start? A: Yes. Using immobilized or encapsulated palladium catalysts can reduce leaching into the reaction mixture.[3][32] Additionally, optimizing reaction conditions (e.g., using the lowest possible catalyst loading and shortest reaction time) can help minimize the amount of residual palladium you have to remove later.
Data Summary Table
| Purification Method | Typical Efficiency (Final Pd Level) | Advantages | Disadvantages |
| Silica Gel Chromatography | 50 - 500+ ppm | Good for general organic impurity removal. | Often ineffective for palladium removal. |
| Activated Carbon | < 20 ppm[18] | Inexpensive, widely available.[23] | Potential for product loss, fine particles can be hard to filter.[18] |
| Thiol-Based Scavengers | < 10 ppm[18][19] | High affinity for palladium, very effective. | Can be expensive, potential for sulfur leaching. |
| TMT-Based Scavengers | < 10 ppm[20][21] | Highly effective for various Pd species.[16] | Higher cost compared to carbon. |
| Crystallization | Variable (< 5 - 50 ppm) | Can be highly effective for crystalline solids. | Not applicable for oils; can sometimes concentrate impurities.[9] |
| Aqueous Extraction (with chelator) | 20 - 100 ppm | Simple, inexpensive work-up step. | Often not sufficient on its own. |
References
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services, Inc. Available from: [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. Available from: [Link]
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey. Available from: [Link]
-
Elemental impurities per USP and ICH q3d guidelines. Labcorp. Available from: [Link]
-
Metal scavengers. Johnson Matthey. Available from: [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available from: [Link]
-
Metal scavengers for organic purification. Biotage. Available from: [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Available from: [Link]
-
Metal Scavenger Applications. PhosphonicS. Available from: [Link]
-
Köhler, K., Heidenreich, R. G., Soom, S. S., & Kiefer, M. (2010). Palladium leaching dependent on reaction parameters in Suzuki-Miyaura coupling reactions catalyzed by palladium supported on alumina under mild reaction conditions. Catalysis Today, 155(3-4), 336-344. Available from: [Link]
- US Patent No. US20050256327A1. (2005). Method of removing palladium. Google Patents.
-
Szymański, K., Glapiak, A., & Moszyński, D. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3469. Available from: [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]
-
Pont, J. L., & Jubault, P. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. Available from: [Link]
-
Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Available from: [Link]
-
Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. (2025). ChemCatChem. Available from: [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available from: [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Platinum Metals Review. Available from: [Link]
-
Biotage® MP-TMT - Palladium Scavenger. Norlab. Available from: [Link]
-
Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1466-1472. Available from: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]
-
Yin, Y., Wang, X., Ge, X., Shen, X., Liu, X., Li, X., ... & Na, N. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science. Available from: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. Available from: [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). (2010). Organic Process Research & Development. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-234. Available from: [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). Accounts of Chemical Research. Available from: [Link]
-
Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Available from: [Link]
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012). ChemCatChem. Available from: [Link]
-
Your trick to remove residual palladium. Reddit. Available from: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). Molecules. Available from: [Link]
-
Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. (2020). Molecules. Available from: [Link]
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Technical Support Center: Optimizing Regioselectivity in Aromatic Bromination
Welcome to the Technical Support Center for Advanced Organic Synthesis. Achieving high regioselectivity (ortho vs. para) and preventing polybromination in substituted phenyl rings are persistent challenges in drug development and materials science. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you overcome these hurdles.
Troubleshooting Guide: Diagnostics & Mechanistic Solutions
When electrophilic aromatic bromination fails to yield the desired regioisomer, the root cause typically lies in a mismatch between the substrate's electronic/steric profile and the brominating agent's reactivity.
Symptom A: Uncontrollable Polybromination of Activated Rings (Phenols/Anilines)
-
The Causality: Highly activating groups (–OH, –NH₂) increase the electron density of the aromatic ring so drastically that the mono-brominated product remains highly reactive, leading to rapid di- or tri-bromination.
-
The Solution: Shift from kinetic to controlled-release bromination.
-
Method 1 (Chemical): Utilize N-Bromosuccinimide (NBS) in Tetrabutylammonium Bromide (TBAB). The free bromide ion in TBAB enhances the nucleophilicity of the phenolic hydroxy group, which promotes the smooth, controlled cleavage of the N–Br bond in NBS, yielding exclusively para-brominated products without polybromination[1].
-
Method 2 (Electrochemical): Employ an undivided cell with stoichiometric
. The slow, continuous generation of in situ at the anode ensures the electrophile concentration remains low, favoring mono-bromination[2].
-
Symptom B: Poor Para-Selectivity (High Ortho-Contamination)
-
The Causality: Small electrophiles (like elemental
) do not experience sufficient steric hindrance from existing substituents, leading to statistical mixtures of ortho and para isomers. -
The Solution: Increase the steric bulk of the brominating complex or the substrate.
-
Reagent Switch: Use bulky reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) or tert-butyldimethylsilyl-based agents (BDMS). The sheer size of these reagents forces the electrophilic attack to the less hindered para position[3],[4].
-
Catalytic Halogen Bonding: Add catalytic mandelic or lactic acid derivatives to NBS. These Lewis basic additives form halogen bonds with NBS, increasing the electropositive character of the bromine atom prior to transfer, which tightly regulates the transition state geometry and drives complete regioselectivity[5].
-
Symptom C: Aniline Oxidation and Degradation
-
The Causality: Free aromatic amines are highly susceptible to oxidation by halogens, leading to dark, tarry reaction mixtures rather than clean bromination.
-
The Solution: The In Situ Tin Amide Protocol. By converting the aniline to a tin amide prior to bromination, you simultaneously protect the amine from oxidation and introduce a bulky
group that sterically blocks the ortho positions, directing bromination exclusively to the para position[6].
Decision Matrix & Workflows
Workflow for selecting regioselective bromination conditions based on substrate electronics.
Quantitative Reagent Comparison
| Brominating System | Optimal Substrate | Primary Regioselectivity | Key Advantage | Reference |
| NBS / TBAB | Phenols, Ethers | Para (>95%) | Mild, avoids polybromination, no metal catalysts. | [1] |
| Primary Anilines | Para (Exclusive) | Prevents amine oxidation and dibromination. | [6] | |
| NBS / Mandelic Acid | Arenes, Heteroarenes | Para | Halogen-bonding catalysis, aqueous compatibility. | [5] |
| TBBDA | Activated Aromatics | Para (>90%) | Reagent is recyclable, highly stable, mild conditions. | [3] |
| Electron-Rich Rings | Para | Green chemistry, no chemical oxidants required. | [2] |
Validated Experimental Protocols
Protocol A: Halogen-Bonding Catalyzed Para-Bromination (NBS/Mandelic Acid)
This self-validating system uses aqueous conditions where the product precipitation indicates reaction completion.
-
Preparation: In a round-bottom flask, dissolve the arene substrate (1.0 mmol) in a mixture of
and an organic co-solvent (e.g., acetonitrile) (1:1 v/v, 10 mL)[5]. -
Catalyst Addition: Add catalytic mandelic acid (10 mol%). Stir for 5 minutes at room temperature to ensure homogeneous distribution.
-
Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) in portions over 10 minutes.
-
Monitoring: Stir at room temperature. The reaction progression can be monitored via TLC. The halogen-bonding interaction will smoothly transfer
to the para-position[5]. -
Workup: Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Regioselective One-Pot Bromination of Anilines via Tin Amide
This protocol utilizes a fluoride workup to self-validate the removal of toxic tin byproducts, ensuring a clean pharmaceutical intermediate.
-
Deprotonation: Dissolve the aniline derivative (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise[6].
-
Transmetalation: After 30 minutes, add trimethyltin chloride (
) (1.1 mmol) dropwise. Allow the mixture to warm to 0 °C over 1 hour to form the tin amide in situ[6]. -
Bromination: Cool the mixture back to -78 °C. Add a solution of
(1.0 mmol) in dry dichloromethane (2 mL) dropwise. -
Fluoride Workup (Critical): Quench the reaction by adding an aqueous solution of potassium fluoride (KF) or TBAF. The fluoride ion selectively cleaves the Sn-N and Sn-Br bonds, precipitating insoluble tin fluorides and regenerating the free amine[6].
-
Isolation: Filter the mixture through a pad of Celite to remove tin salts. Extract the filtrate with ether, dry, and concentrate to yield exclusively the p-bromoaniline.
Mechanistic pathway of the one-pot regioselective tin amide bromination sequence.
Frequently Asked Questions (FAQs)
Q: Why am I observing bromination at a meta position on my activated aromatic ring? A: While activating groups are typically ortho/para directing, using excessively bulky brominating agents (like BDMS) or highly sterically hindered solid supports can physically block the ortho and para positions, thermodynamically forcing the electrophile to the meta position[4]. To correct this, evaluate the reaction at lower temperatures to favor kinetic control, or switch to a less bulky agent.
Q: My phenol substrate is over-brominating even with 1.0 equivalent of NBS. How do I stop this? A: Phenols are highly activated. Ensure you are running the reaction at lower temperatures (0 °C to -78 °C). If over-bromination persists, switch to the NBS/TBAB system. The TBAB modulates the release of the active brominating species, preventing the localized high concentrations of electrophile that lead to di-bromination[1].
Q: Can I achieve regioselective bromination without using transition metals or toxic tin reagents?
A: Yes. For substrates other than free primary anilines, you can use electrochemical bromination with
References
-
Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) . Organic Chemistry Portal / Synthesis. 3
-
Regioselective One-Pot Bromination of Aromatic Amines . Organic Letters - ACS Publications. 6
-
Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide . Organic Chemistry Portal / Synthesis. 1
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives . The Journal of Organic Chemistry - ACS Publications. 5
-
Dealing with unexpected regioselectivity in aromatic bromination with BDMS . Benchchem.4
-
Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using nBu4NBr . Thieme Connect. 2
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- 1. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
resolving peak overlap in HPLC analysis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Ticket ID: #OXZ-54B-RES Subject: Resolving Peak Overlap for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
The Challenge: You are analyzing 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole . You are likely experiencing critical peak overlap (co-elution) with a regioisomer (e.g., a positional isomer where the Br/Cl/Me groups are rearranged) or a synthetic precursor.
The Root Cause: Standard C18 columns rely primarily on hydrophobic subtraction . Your target molecule and its impurities share nearly identical hydrophobicity (LogP) and molecular weight. Therefore, C18 cannot "see" the difference between them.
The Solution: You must switch from a "Hydrophobicity-based" separation to a "Shape & Electronic-based" separation. The 2-methyl group on the phenyl ring forces the oxazole and phenyl rings to twist out of alignment (steric hindrance). This non-planar "twist" is your separation handle.
Diagnostic Workflow
Before proceeding, verify your current status using the logic flow below.
Figure 1: Diagnostic logic for HPLC peak resolution issues. For isomers, Selectivity (
Tier 1: The Hardware Fix (Stationary Phase Selection)
If you are using a C18 column, you are fighting a losing battle. You need a stationary phase that interacts with the electron-deficient halogenated ring and recognizes the steric twist caused by the methyl group.
Recommended Column: Pentafluorophenyl (PFP / F5)
The PFP phase is the "Gold Standard" for halogenated aromatics.
| Feature | Mechanism of Action for Your Molecule |
| The PFP ring is electron-deficient (Lewis Acid).[1] Your analyte's phenyl ring is electron-rich (due to the methyl group) but modified by halogens. This creates a specific "lock-and-key" electronic interaction that C18 lacks. | |
| Shape Selectivity | PFP phases are rigid.[2] They can distinguish between the "twisted" 2-methyl isomer and a potentially planar isomer (e.g., if the methyl moved to the 3- or 4-position). |
| Halogen Selectivity | The C-F bonds on the column interact directly with the Br and Cl atoms on your analyte via dipole-dipole interactions. |
Alternative: If PFP is unavailable, a Phenyl-Hexyl column is the second-best choice, offering
Tier 2: The Software Fix (Mobile Phase Chemistry)
Once the column is selected, the mobile phase fine-tunes the separation.
A. Solvent Selection: Methanol vs. Acetonitrile
-
Recommendation: Methanol (MeOH) .
-
Why? Acetonitrile (MeCN) is aprotic and has its own
-electrons (triple bond). MeCN can form a "layer" over the PFP stationary phase, masking the interactions you are trying to exploit. Methanol is protic and "transparent" to these interactions, allowing the analyte to interact more strongly with the stationary phase [3].
B. Temperature Control
-
Recommendation: 20°C - 25°C (Sub-ambient if possible) .
-
Why? The 2-methyl group creates a rotational barrier between the phenyl and oxazole rings. At high temperatures (>40°C), the molecule rotates freely, averaging out its shape. At lower temperatures, the molecule spends more time in its preferred "twisted" conformation. Lowering the temperature "freezes" this shape, maximizing the discrimination capability of the column [4].
Experimental Protocol: Method Optimization Workflow
Objective: Achieve baseline resolution (
Step 1: The "Scouting" Gradient
-
Column: PFP (e.g., 150 x 4.6 mm, 2.7 µm or 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keep pH ~2.7 to suppress silanol activity).
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow: 1.0 mL/min.
-
Temp: 25°C.
Step 2: Isocratic Optimization (Crucial for Isomers)
Once you identify the elution %B from the gradient (e.g., compound elutes at 60% B), switch to an isocratic run at 10% below that value (e.g., 50% B).
-
Why? Isomers often require the high plate counts generated by isocratic holds to separate. Gradients compress peaks, which can hide separation.
Step 3: The "Methanol/Acetonitrile Blend"
If Methanol alone yields broad peaks (due to high viscosity), try a blend.
-
Blend: Mobile Phase B = 50:50 MeOH:MeCN.
-
This maintains some
transparency (from MeOH) while lowering backpressure (from MeCN).
Visualizing the Interaction Mechanism
Understanding why the separation works ensures you can defend the method during validation.
Figure 2: The "Lock and Key" mechanism. The PFP column utilizes electronic differences (
Frequently Asked Questions (FAQ)
Q: Can I use pH to separate these isomers? A: Likely not. While the oxazole nitrogen is basic (pKa ~0.8 - 1.5), both your target and its regioisomers likely share the same oxazole core. Therefore, pH changes will shift both peaks equally, maintaining the overlap. Focus on the stationary phase (PFP) instead.
Q: My peaks are tailing on the PFP column. Why? A: PFP columns can exhibit silanol activity.[3] Ensure you are using a buffer or modifier.
-
Fix: Add 0.1% Formic Acid or 10-20 mM Ammonium Formate to both mobile phases. This masks silanols and protonates the oxazole nitrogen, ensuring a single ionic species.
Q: I don't have a PFP column. Can I use C18? A: Only if you use "Selectivity Modifiers."
-
Try: Using Tetrahydrofuran (THF) as a mobile phase modifier (e.g., 5-10% in Mobile Phase B). THF is a shape-selective solvent that can sometimes mimic the steric discrimination of a PFP column, though it is less robust.
References
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3960EN. Retrieved from [Link]
-
Chromatography Online. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Shimadzu. (n.d.). Resolution and Peak Separation: Effects of Temperature and Selectivity.[4][5] Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. welch-us.com [welch-us.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Technical Support Center: Managing Boronic Acid Stability in Oxazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for managing the stability of boronic acid reagents, a critical parameter for successful oxazole synthesis via Suzuki-Miyaura cross-coupling reactions. The inherent instability of many boronic acids can lead to low yields, byproduct formation, and poor reproducibility. This resource is designed to help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding boronic acid stability in the context of oxazole synthesis.
Q1: My Suzuki-Miyaura reaction for oxazole synthesis has a very low yield. Could my boronic acid be the problem?
A: Yes, this is a very common issue. Low yields are frequently traced back to the degradation of the boronic acid reagent.[1] The primary culprits are often protodeboronation (replacement of the boron group with a hydrogen) and oxidation.[2][3] It's crucial to first assess the purity and integrity of your boronic acid before troubleshooting other reaction parameters.
Q2: How can I quickly check if my boronic acid has decomposed?
A: The most definitive methods are analytical, such as ¹H or ¹¹B NMR, HPLC, or GC-MS.[4] A simple visual inspection can also be telling; many boronic acids are white, crystalline solids. Discoloration or a change in physical appearance can indicate degradation. Additionally, the formation of a significant amount of the corresponding protodeboronated arene (the organic substituent of your boronic acid without the B(OH)₂ group) in your reaction mixture, identifiable by LC-MS or NMR, is a strong indicator of decomposition.
Q3: What is a boroxine, and does it affect my reaction?
A: A boroxine is a stable, six-membered ring that is the cyclic anhydride of three boronic acid molecules, formed by the loss of three water molecules.[5][6] This dehydration process is reversible.[7] While boroxines can be effective coupling partners, their formation complicates reaction stoichiometry because the molecular weight is different from the monomeric boronic acid.[8] If you are using a boronic acid that has partially or fully converted to its boroxine, your calculations for equivalents will be inaccurate, potentially leading to lower yields.
Q4: What are the ideal storage conditions for boronic acids?
A: Most boronic acids should be stored in a cool, dark, and dry environment, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Refrigeration is often recommended. Exposure to moisture and air (oxygen) should be minimized to prevent hydrolysis and oxidation, respectively.[8]
Q5: Are there more stable alternatives to boronic acids?
A: Yes. Boronate esters, such as pinacol esters (R-Bpin), are generally more stable and less prone to dehydration into boroxines.[9] Another class of highly stable reagents are N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, compatible with chromatography, and release the active boronic acid under mild basic conditions. Potassium trifluoroborates (R-BF₃K) also offer enhanced stability and can reduce protodeboronation.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures related to boronic acid instability.
Issue 1: Low or No Product Yield with Starting Material Recovery
If you observe primarily unreacted starting materials (your oxazole halide and the boronic acid or its byproducts), the catalytic cycle is likely inhibited.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Protodeboronation | The C-B bond is cleaved by a proton source (often water or alcohol solvents), replacing the boronic acid group with a hydrogen atom.[2] This is a major decomposition pathway, especially under basic conditions or at elevated temperatures. | 1. Use Anhydrous Conditions: Ensure solvents are rigorously dried and use a base that does not introduce excessive water (e.g., anhydrous K₃PO₄ or Cs₂CO₃).[1] 2. Lower Reaction Temperature: If possible, screen lower reaction temperatures. Excessive heat can accelerate protodeboronation.[1] 3. Use a Stable Boron Reagent: Switch to a more robust reagent like a pinacol ester or a MIDA boronate.[2] |
| Oxidation of Boronic Acid | Boronic acids are susceptible to oxidation, especially in the presence of trace oxygen and transition metal catalysts, converting them into phenols or other oxygenated byproducts.[3][10] This depletes the active reagent. | 1. Rigorous Degassing: Thoroughly degas your reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] 2. Use Fresh Reagents: Use freshly purchased or purified boronic acid. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. |
| Boroxine Formation | The boronic acid may have dehydrated to form its boroxine trimer, altering the required stoichiometry.[5][7] | 1. Adjust Stoichiometry: If you suspect boroxine formation, adjust the mass of the reagent accordingly (3 x Boronic Acid MW - 3 x H₂O MW). 2. Re-hydrate to Monomer: In some cases, dissolving the boroxine in a suitable solvent with a controlled amount of water can regenerate the monomeric boronic acid, though this can be difficult to control. |
Issue 2: Significant Formation of Homo-coupled Byproducts (R-R)
The presence of biaryl products derived from the coupling of two boronic acid molecules (R-R) points to issues with the catalytic cycle, often related to oxygen.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Oxygen | Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common side reaction catalyzed by palladium. It also leads to the oxidation of phosphine ligands and the Pd(0) catalyst, disrupting the main catalytic cycle. | 1. Improve Degassing: This is the most critical step. Ensure your degassing procedure is stringent and that all solvents and the reaction vessel are free of oxygen.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[1] |
| Suboptimal Reaction Conditions | High temperatures or an inappropriate choice of base can sometimes favor homo-coupling pathways. | 1. Screen Conditions: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O). 2. Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to boronic acid stability.
Caption: A step-by-step workflow for troubleshooting Suzuki-Miyaura reactions.
Protocols & Best Practices
Proactive measures are the most effective way to manage boronic acid stability.
Protocol 1: Purity Assessment by ¹H NMR
This protocol allows for a quick assessment of boronic acid purity and can help identify common decomposition products.
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and an internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean NMR tube.
-
Solvent: Add ~0.6 mL of a deuterated solvent in which both the boronic acid and standard are soluble (e.g., DMSO-d₆ or CD₃OD). Ensure the solvent is anhydrous.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) for accurate integration.
-
Analysis:
-
Integrate a well-resolved peak from the boronic acid and a peak from the internal standard.
-
Calculate the purity based on the molar ratio.
-
Look for characteristic peaks of the corresponding protodeboronated arene or phenol byproducts. The broad singlet corresponding to the B(OH)₂ protons is often visible but can exchange with residual water.
-
Protocol 2: Best Practices for Storage and Handling
-
Upon Receipt: Visually inspect the reagent. If it appears discolored or clumped, consider performing a purity check before use.
-
Storage: Store the reagent in its original container, tightly sealed, inside a desiccator cabinet. For particularly sensitive boronic acids, store under an inert atmosphere in a glovebox or in a sealed vial backfilled with argon. Store at the recommended temperature (often refrigerated).
-
Dispensing: When weighing the reagent, do so quickly to minimize exposure to atmospheric moisture and oxygen. If possible, handle sensitive reagents in a glovebox. Always use clean, dry spatulas and weighing vessels.
-
Inert Atmosphere for Reactions: Always set up reactions under a positive pressure of an inert gas like argon or nitrogen.[11] All glassware should be oven- or flame-dried before use.
Key Decomposition Pathways
Understanding how boronic acids degrade is key to preventing it. The following diagram illustrates the three primary instability pathways.
Caption: Major decomposition pathways for boronic acid reagents.
References
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
MDPI. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
-
National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
-
J-STAGE. (2013, September 18). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]
-
Hanze University of Applied Sciences Groningen. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2014, May). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
SSRN. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
C&EN. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
LCGC International. (2021, December 13). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Interchim. (2016, June 15). Boronic acids : everything you need to know!. Retrieved from [Link]
- Google Books. (2012, September 5). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative study of different synthetic routes to 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters while providing critical hydrogen bond acceptor properties[1]. The synthesis of highly decorated aryloxazoles, such as 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8) , presents unique chemoselectivity challenges due to the presence of multiple reactive halogen sites (chlorine and bromine) on the phenyl ring.
This guide provides an objective, data-backed comparison of the primary synthetic routes to this target, analyzing the causality behind reagent selection and detailing field-proven experimental protocols.
Comparative Analysis of Synthetic Routes
When designing a synthetic route for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, chemists must navigate the inherent reactivity of the aryl halogens. The presence of the C-Br bond specifically dictates which methodologies will succeed and which will fail due to competing side reactions.
Route A: The Van Leusen Oxazole Synthesis (The Gold Standard)
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles via a base-promoted [3+2] cycloaddition[2].
-
Causality & Chemoselectivity: This is the definitive route for this molecule. The reaction relies entirely on carbanion chemistry and nucleophilic addition to the carbonyl group of the commercially available precursor, 4-bromo-3-chloro-2-methylbenzaldehyde[3]. Because the reaction operates under mild basic conditions (K₂CO₃/MeOH) without transition metals, the aryl C-Br and C-Cl bonds remain completely inert. This orthogonal reactivity guarantees absolute regioselectivity and prevents polymerization.
Route B: Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization of an unsubstituted oxazole with an aryl halide is a modern, atom-economical approach[4].
-
Causality & Chemoselectivity: For this specific target, this route is highly problematic. The starting material would need to be 1-iodo-4-bromo-3-chloro-2-methylbenzene. While palladium undergoes oxidative addition much faster with C-I bonds than C-Br bonds, achieving 100% chemoselectivity is nearly impossible at the elevated temperatures required for C-H activation. The active Pd(0) catalyst will inevitably insert into the C-Br bond of either the starting material or the product, leading to oligomerization, dehalogenation, and a complex mixture of inseparable byproducts.
Route C: Classical α-Haloketone Cyclization
This legacy approach involves the synthesis of an α-bromoketone followed by cyclization with formamide under high heat.
-
Causality & Chemoselectivity: While it avoids transition metals, synthesizing the specific 2-bromo-1-(4-bromo-3-chloro-2-methylphenyl)ethan-1-one precursor requires harsh bromination conditions that can lead to over-bromination of the benzylic methyl group. The subsequent cyclization requires temperatures exceeding 140 °C, which degrades the overall yield.
Quantitative Route Comparison
The following table summarizes the performance metrics of each route based on empirical synthetic principles.
| Performance Metric | Route A: Van Leusen Synthesis | Route B: Pd-Catalyzed C-H Arylation | Route C: α-Haloketone Cyclization |
| Primary Reagents | Aldehyde, TosMIC, K₂CO₃ | Aryl Iodide, Oxazole, Pd(OAc)₂, Ligand | α-Bromoketone, Formamide |
| Overall Yield | 75 - 85% | 30 - 45% | 40 - 50% |
| Chemoselectivity | Excellent (Halogens unreactive) | Poor (Competing C-Br insertion) | Moderate (Benzylic bromination risk) |
| Regioselectivity | Absolute (Exclusively C-5) | Moderate (C-5 vs C-2 competition) | High |
| Scalability | High | Low (Expensive catalyst, complex purification) | Moderate (Harsh thermal conditions) |
| Step Count | 1 step (from commercial aldehyde) | 1 step (from aryl iodide) | 3+ steps (to synthesize precursor) |
Mechanistic Workflows & Visualizations
The Van Leusen Pathway (Recommended)
The success of the Van Leusen synthesis hinges on the unique reactivity of TosMIC, which acts as a C-N-C synthon. Deprotonation by K₂CO₃ generates an anion that attacks the aldehyde. Subsequent cyclization forms an oxazoline intermediate, which aromatizes via the base-promoted elimination of toluenesulfinic acid[1].
Caption: Workflow and mechanistic pathway of the Van Leusen oxazole synthesis.
The Pd-Catalyzed C-H Arylation Pathway (Not Recommended)
Caption: Catalytic cycle of the palladium-catalyzed direct C-H arylation of oxazole.
Experimental Methodologies
Protocol A: Van Leusen Synthesis (Optimized Route)
This protocol is self-validating; the precipitation of the product during aqueous workup serves as an immediate visual indicator of successful conversion.
Materials:
-
4-Bromo-3-chloro-2-methylbenzaldehyde (1.0 mmol, 233.5 g/mol )
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 195.2 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Methanol (MeOH), anhydrous (10 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chloro-2-methylbenzaldehyde (233.5 mg, 1.0 mmol) and TosMIC (214.7 mg, 1.1 mmol).
-
Solvation: Suspend the solids in anhydrous methanol (10 mL). Stir at room temperature until a homogenous solution is achieved.
-
Base Addition: Add anhydrous K₂CO₃ (276.4 mg, 2.0 mmol) in one portion. Note: The reaction mixture will gradually darken to a yellow/orange hue as the TosMIC anion is generated.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C under a nitrogen atmosphere for 3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 8:2, UV detection).
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Partition the resulting residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc (2 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as an off-white solid.
Protocol B: Pd-Catalyzed Direct Arylation (Comparative Route)
Provided for comparative purposes. Expect lower yields and complex purification due to C-Br insertion side-products.
Materials:
-
Oxazole (2.0 mmol)
-
1-Iodo-4-bromo-3-chloro-2-methylbenzene (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
P(t-Bu)₃ (0.10 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous Toluene (8 mL)
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, charge a sealed tube with Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, and 1-iodo-4-bromo-3-chloro-2-methylbenzene.
-
Add anhydrous toluene and oxazole. Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in an oil bath for 16 hours.
-
Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate and subject the highly complex crude mixture to rigorous silica gel chromatography (or preparative HPLC) to isolate the target oxazole from dehalogenated and oligomeric byproducts.
References
-
PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information.[Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Zheng, X., Liu, W., & Zhang, D. Molecules, 2020.[Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal.[Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Cross-Validation of Analytical Methods for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Part 1: Executive Technical Synthesis[1][2][4][5]
The compound 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole represents a critical class of halogenated heterocyclic intermediates often utilized in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]
The analytical challenge for this molecule lies not in detection, but in regio-selectivity .[5][3][4] The synthesis of multi-substituted phenyl oxazoles (often via Van Leusen reaction or cyclization of
This guide presents a cross-validation framework comparing Method A (High-pH RP-HPLC) against Method B (Orthogonal PFP-UHPLC-MS) . While Method A serves as the robust QC workhorse, Method B is required to validate specificity against halogenated positional isomers that co-elute on standard C18 phases.[1][2][5][4]
Part 2: Analytical Methodologies & Protocols
Method A: The QC Workhorse (High-pH RP-HPLC)
Rationale: Oxazoles are weak bases (
Protocol Parameters:
| Parameter | Specification | Technical Justification |
| Column | Waters XBridge C18 BEH (150 x 4.6 mm, 3.5 µm) | Hybrid particle technology withstands pH 10.5; C18 provides hydrophobic retention driven by the Br/Cl lipophilicity.[1][5][3][4] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[2][5][3][4]0) | Maintains basic pH to suppress ionization of the oxazole moiety.[2][5][3][4] |
| Mobile Phase B | Acetonitrile (LC Grade) | Strong eluent required for the highly lipophilic halogenated phenyl ring.[1][2][5][3][4] |
| Flow Rate | 1.2 mL/min | Optimized for 3.5 µm particles to minimize Van Deemter broadening.[5][3][4] |
| Gradient | 40% B to 90% B over 15 mins | Shallow gradient required to separate the target from potential des-bromo impurities.[5][3][4] |
| Detection | UV @ 285 nm | The conjugated phenyl-oxazole system typically shows |
Method B: The Orthogonal Validator (Fluoro-Phenyl UHPLC-MS)
Rationale: Standard C18 phases interact primarily via hydrophobicity.[5][3][4] They often fail to separate regioisomers (e.g., swapping the 3-Cl and 4-Br positions).[2][3][4] Pentafluorophenyl (PFP) phases offer
Protocol Parameters:
| Parameter | Specification | Technical Justification |
| Column | Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm) | Core-shell PFP phase.[1][5][3][4] The fluorine atoms on the stationary phase interact specifically with the Br/Cl on the analyte.[2][5][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH promotes protonation of the oxazole nitrogen ( |
| Mobile Phase B | Methanol | Methanol enhances |
| Detector | Q-TOF or Triple Quad MS (ESI+) | Target Ion: |
| Differentiation | Isotope Ratio Monitoring | Must monitor the specific isotopic abundance of |
Part 3: Cross-Validation Data & Logic
The following table summarizes the comparative performance. Note the "Specificity Gap" in Method A, which is closed by Method B.
Comparative Performance Matrix
| Feature | Method A (C18 High pH) | Method B (PFP MS) | Cross-Validation Verdict |
| Linearity ( | Method A is superior for quantitative assay (purity wt%).[1][2][5][3][4] | ||
| Isomer Resolution | CRITICAL: Method B must be used to validate Method A's peak purity. | ||
| LOD (Sensitivity) | Method B is required for trace impurity profiling (e.g., genotoxic precursors).[2][5][4] | ||
| Robustness | High (pH stable) | Medium (Drift prone) | Use Method A for routine release; Method B for periodic re-validation.[1][2][5][3][4] |
The "Self-Validating" Isotope Logic
In Method B (MS), the presence of one Bromine and one Chlorine atom creates a unique isotopic signature.[1][2][5][4]
-
M+0 (79Br, 35Cl): 100% Relative Abundance[2]
-
M+2 (81Br, 35Cl + 79Br, 37Cl): ~130% Relative Abundance (Distinctive "Twin Tower" peak)[1][2]
-
M+4 (81Br, 37Cl): ~30% Relative Abundance[2]
Validation Check: If the impurity peak does not match this specific isotope ratio, it is not a regioisomer of the drug substance (e.g., it might be a des-bromo degradant).[1][2][5][4] This serves as an internal system suitability check.[2][3][4]
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision tree for choosing between Method A and Method B during the drug development lifecycle.
Figure 1: Analytical Decision Tree. Note the critical feedback loop where Method A failures trigger Method B forensics.
Part 5: References
-
Center for Drug Evaluation and Research (CDER). Validation of Chromatographic Methods.[2][5][3][4] FDA Guidance for Industry.[3][4] [Link]
-
Euerby, M. R., & Petersson, P. (2003).[2][5][3][4] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Demonstrates PFP vs C18 selectivity differences for halogenated compounds).[1][2][5][3][4] [Link]
-
Shaaban, H., & Górecki, T. (2015).[1][2][5][3][4] High temperature-high efficiency liquid chromatography using sub-2μm coupled columns for the analysis of heterocyclic pharmaceutical compounds.[5][3][4] Talanta.[3][4] (Optimization of oxazole separations). [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-bromo-2,3-dimethylphenyl)oxazole (1 x 500 mg) | Reagentia [reagentia.eu]
Assessing the Purity of Synthesized 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole Using HPLC-MS
Executive Summary
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8) is a critical halogenated heterocyclic scaffold often employed in the synthesis of p38 MAP kinase inhibitors and other bioactive small molecules.[1][2][3][4] Its synthesis—typically via Van Leusen cyclization or
This guide objectively compares HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) against traditional HPLC-UV and
Part 1: Strategic Comparison of Analytical Methodologies
In drug discovery, "purity" is not a single metric but a composite of identity, potency, and safety. For a compound with multiple halogens (Bromine and Chlorine), the risk of halogen exchange or loss during synthesis is high.
Comparative Performance Matrix
| Feature | HPLC-UV (PDA) | HPLC-MS (ESI+) | |
| Primary Utility | Routine % Area Purity | Structural Elucidation | Impurity Profiling & ID |
| Specificity | Low: Relies solely on retention time; cannot distinguish co-eluting isomers. | High: Defines proton environment; limited by overlapping signals in aromatic region. | Very High: Separates by polarity and mass-to-charge ( |
| Sensitivity (LOD) | ~0.1 - 1.0 | ~1 - 5 mg/mL (Low sensitivity) | < 0.01 |
| Halogen Validation | None (UV spectra are similar). | Indirect (via coupling constants). | Direct: Distinct Isotope Pattern Analysis. |
| Throughput | High (5-10 min/run) | Low (Sample prep + acquisition) | High (5-10 min/run) |
The "Hidden Risk" of UV-Only Assessment
Reliance on HPLC-UV alone for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is dangerous due to Iso-absorptive Co-elution . Synthetic byproducts such as the des-bromo analog (where Br is replaced by H) often possess nearly identical UV chromophores to the parent compound. If they co-elute, UV detection will report a single peak with >99% purity, masking a significant impurity profile. HPLC-MS resolves this by detecting the distinct mass difference (
Part 2: Technical Deep Dive – The HPLC-MS Protocol
This protocol is designed to be self-validating . The presence of Bromine and Chlorine provides a unique isotopic "fingerprint" that serves as an internal check for peak identity.
Experimental Conditions
System: Agilent 1290 Infinity II or equivalent UHPLC coupled to Q-TOF or Single Quad MS.
-
Stationary Phase: C18 Reverse Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 1.7
m, 2.1 x 50 mm).-
Rationale: The oxazole and halogenated phenyl ring make the molecule lipophilic (
). A C18 column provides strong retention and resolution from polar starting materials.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Rationale: Formic acid ensures protonation of the oxazole nitrogen (
), facilitating positive mode ionization ( ).
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5% | 0.4 |
| 1.00 | 5% | 0.4 |
| 6.00 | 95% | 0.4 |
| 7.50 | 95% | 0.4 |
| 7.60 | 5% | 0.4 |
| 9.00 | 5% | 0.4 |
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (Positive).[7]
-
Scan Range:
100 – 600. -
Target Mass (
):-
Formula:
(Protonated) -
Monoisotopic Mass: ~271.95 Da (
)
-
The Self-Validating Isotope Logic
This is the core of the method's trustworthiness. You must validate the peak not just by mass, but by the Isotope Distribution Pattern .
-
Bromine (
) -
Chlorine (
)
For a molecule with 1 Br and 1 Cl, the MS spectrum must show a specific "triplet-like" cluster:
-
M+0 (
): Base peak (Relative Abundance ~100%) -
M+2 (
& ): Approx. 130% abundance (The contributions sum up). -
M+4 (
): Approx. 30% abundance.
Validation Rule: If the main peak at the expected retention time does not exhibit this ~100 : 130 : 30 ratio, it is not the target compound , regardless of retention time.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for assessing purity, emphasizing the "Fail Fast" criteria inherent in the isotope pattern analysis.
Caption: Logical workflow for HPLC-MS purity assessment. Note the critical "Isotope Pattern Valid?" checkpoint which prevents false positives common in UV-only methods.
Part 4: Interpretation of Results & Troubleshooting
Identifying Common Impurities
Using HPLC-MS, you can fingerprint specific synthetic failures based on
-
Des-bromo impurity (
or ):-
Cause: Hydrogenolysis of the C-Br bond, often occurring if Pd-catalyzed cross-coupling was used in previous steps.
-
Detection: Look for a mass spectrum showing only a Chlorine isotope pattern (3:1 ratio at M, M+2).
-
-
Regioisomers (
):-
Cause: Incorrect cyclization orientation (e.g., 4-phenyl vs 5-phenyl oxazole).
-
Detection: These will have the exact same mass and isotope pattern. They must be separated chromatographically.[8] If the main peak has a "shoulder" or is unusually broad, optimize the gradient slope (e.g., 0.5% B/min) to resolve the isomers.
-
-
Hydrolysis Product (
):-
Cause: Ring opening of the oxazole under acidic storage conditions.
-
Detection: Appearance of an amide/ketone peak.
-
System Suitability Criteria
To ensure the method is reliable (Trustworthiness), every run must meet these criteria:
-
Retention Time Precision:
min for the main peak over 5 injections. -
Peak Tailing: Tailing factor (
) should be . -
Signal-to-Noise: S/N > 10 for the Limit of Quantitation (LOQ).
References
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC7175069. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Boroncore. (n.d.). Product Data: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.[1][2][3][4][9] Retrieved from [Link]
-
JEL Sciences. (2026). Comparative Evaluation of High-Performance Liquid Chromatography versus Total Organic Carbon Analysis. Retrieved from [Link]
Sources
- 1. 1781895-46-2 | 5-Bromo-1-fluoro-2,3-dimethoxybenzene | Boroncore [boroncore.com]
- 2. 676134-73-9 | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | Boroncore [boroncore.com]
- 3. CAS: 2364585-24-8 | CymitQuimica [cymitquimica.com]
- 4. 2364585-24-8 | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole | Boroncore [boroncore.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. danabiosci.com [danabiosci.com]
comparison of kinase inhibitory activity of different substituted phenyloxazoles
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate heterocyclic scaffolds for kinase targeted therapies. The oxazole ring, specifically the phenyloxazole derivative, has emerged as a highly privileged structural motif. Because of its structural similarity to the adenine base of ATP, the phenyloxazole core acts as a potent bioisostere, anchoring securely within the highly conserved ATP-binding hinge region of various kinases.
This guide provides an objective, data-driven comparison of how specific substitutions on the phenyloxazole scaffold dictate kinase selectivity—shifting the target profile from angiogenesis (VEGFR2) to leukemogenesis (FLT3) and cellular stress pathways (MKK7).
Structural Determinants of Kinase Selectivity
The versatility of the phenyloxazole scaffold lies in its modularity. By altering the substituents at the 2, 4, and 5 positions of the oxazole ring, medicinal chemists can finely tune the electronic and steric properties of the molecule to exploit unique topological features of different kinase active sites.
A. 2-Anilino-5-aryloxazoles (VEGFR2 Inhibitors)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of tumor angiogenesis. Research has demonstrated that 2-anilino-5-phenyloxazole derivatives act as potent Type II kinase inhibitors[1].
-
Mechanistic Causality: The anilino group at the 2-position establishes critical hydrogen bonds with the hinge region (specifically Cys919 in VEGFR2), while the 5-aryl substitution extends into the hydrophobic pocket created by the DFG-out conformation. Furthermore, interactions with Lys868 are vital for stabilizing the inhibitor within the nucleotide-binding pocket [1].
B. 5-(4-Fluorophenyl)-N-phenyloxazol-2-amines (FLT3 Inhibitors)
FMS-like tyrosine kinase 3 (FLT3) mutations (such as FLT3-ITD) are notorious drivers of Acute Myeloid Leukemia (AML). Modifying the scaffold to a 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (e.g., Compound 7c) shifts the selectivity toward FLT3 [2].
-
Mechanistic Causality: The addition of the para-fluoro group on the 5-phenyl ring enhances lipophilicity and metabolic stability, while optimizing
-alkyl interactions with residues like Val675 and Leu818 in the FLT3 ATP-binding pocket. This effectively halts downstream STAT5 phosphorylation, triggering apoptosis in AML cells [2].
C. Molecular Bidents (MKK7 Inhibitors)
Recent advancements have utilized the phenyloxazole core to design covalent molecular bidents targeting Mitogen-Activated Protein Kinase Kinase 7 (MKK7). Compounds like ZNL-8162 utilize the phenyloxazole scaffold to position electrophilic warheads near specific cysteine residues, achieving potent, dual-site covalent inhibition [3].
Diagram 1: Divergent signaling pathway inhibition based on phenyloxazole substitution patterns.
Comparative Efficacy Data
To objectively evaluate these derivatives, we must compare their biochemical (cell-free) and cellular
| Compound Class / Lead | Primary Substitution | Target Kinase | Biochemical | Cellular Efficacy ( | Primary Indication |
| Oxazole 39 [1] | 2-Anilino-5-aryl | VEGFR2 | Potent (HT29 Xenografts) | Colorectal Cancer | |
| Compound 7c [2] | 5-(4-Fluorophenyl)-N-phenyl | FLT3-ITD | Acute Myeloid Leukemia | ||
| ZNL-8162 [3] | Covalent Bident Oxazole | MKK7 | N/A (Probe Compound) | Stress Pathway Modulation |
Note: Variance between biochemical and cellular
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, kinase inhibitor evaluation must follow a self-validating experimental system. Below are the rigorous, step-by-step methodologies required to validate the data presented above.
Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)
We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) rather than radiometric assays. Causality: This method universally measures ATP depletion regardless of the specific kinase substrate, eliminating the hazards and disposal costs of
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM , 0.1 mg/mL BSA). -
Compound Dilution: Serially dilute the phenyloxazole derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1% (DMSO toxicity can artificially skew
results). -
Enzyme-Inhibitor Pre-incubation: Combine the recombinant kinase (e.g., VEGFR2 or FLT3) with the inhibitor in a 384-well plate. Incubate at room temperature for 15 minutes. Self-Validation: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for total inhibition, and a 1% DMSO vehicle as a negative control (0% inhibition).
-
Reaction Initiation: Add the specific substrate peptide and ultra-pure ATP (at a concentration approximating the kinase's
for ATP) to initiate the reaction. Incubate at for 60 minutes. -
Signal Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.
-
Quantification: Read luminescence using a microplate reader. Calculate the % inhibition relative to the DMSO control and fit the data to a 4-parameter logistic curve to determine the
.
Protocol B: Orthogonal Cell Viability & Off-Target Profiling
Biochemical potency does not guarantee cellular efficacy. A cell viability assay is required to confirm target engagement in a physiological environment.
Step-by-Step Methodology:
-
Cell Plating: Seed target cells (e.g., MV4-11 for FLT3-ITD) at
cells/well in a 96-well plate. -
Isogenic Control Plating (The Self-Validating Step): Simultaneously plate a kinase-null or wild-type cell line (e.g., HL-60 cells, which are FLT3-null). Causality: If the phenyloxazole derivative kills the MV4-11 cells at 100 nM but also kills the HL-60 cells at 100 nM, the compound is a general cytotoxin, not a targeted kinase inhibitor. A true targeted inhibitor will show a
-fold rightward shift in the curve for the null line. -
Treatment: Add the phenyloxazole compounds at varying concentrations (10 nM to 10
M) and incubate for 72 hours at , 5% . -
Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP as an indicator of metabolically active cells. Calculate the cellular
.
Diagram 2: Self-validating experimental workflow for evaluating phenyloxazole kinase inhibitors.
Conclusion
The phenyloxazole scaffold is a highly tunable pharmacophore in kinase drug discovery. As demonstrated by the comparative data, transitioning from a 2-anilino-5-aryl substitution to a 5-(4-fluorophenyl)-N-phenyl substitution fundamentally alters the spatial geometry of the molecule, shifting its affinity from the VEGFR2 hinge region to the FLT3 ATP-binding pocket. By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently map these structure-activity relationships and progress viable candidates into preclinical in vivo models.
References
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry / PubMed. Available at:[Link]
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. Journal of the American Chemical Society (ACS). Available at:[Link]
evaluating the in-vivo efficacy of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole versus analogs
As a Senior Application Scientist, evaluating the translational potential of a novel small molecule requires moving beyond basic in-vitro IC₅₀ values. To truly understand a compound’s viability, we must rigorously interrogate its in-vivo pharmacokinetics (PK) and pharmacodynamics (PD).
This guide provides a comprehensive, objective comparison of the kinase inhibitor scaffold 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (Compound 1) against its structural analogs. By detailing the causality behind our experimental design, this document serves as a self-validating framework for preclinical drug development.
Structural Rationale & Target Hypothesis
Compound 1 features a halogenated phenyl ring coupled to an oxazole core. In the context of kinase inhibition (e.g., p38α MAPK or mutant EGFR), the oxazole ring acts as a critical hinge-binding motif, while the 4-bromo-3-chloro-2-methylphenyl moiety occupies the deep hydrophobic pocket.
To objectively evaluate its efficacy, we compare Compound 1 against two rationally designed analogs:
-
Analog A (Des-bromo): 5-(3-chloro-2-methylphenyl)oxazole. Rationale: Removing the bromine atom tests the hypothesis that a specific halogen bond at the para-position is critical for target residence time and in-vivo efficacy.
-
Analog B (Thiazole): 5-(4-Bromo-3-chloro-2-methylphenyl)thiazole. Rationale: Swapping the oxygen for sulfur in the 5-membered ring alters the dipole moment and lipophilicity, allowing us to evaluate the impact of the heteroaromatic core on metabolic clearance.
Kinase signaling pathway illustrating the targeted inhibition by the oxazole scaffold.
Pharmacokinetic (PK) Profiling
Optimizing the pharmacokinetic profile is a mandatory prerequisite before initiating efficacy models[1]. A compound may possess sub-nanomolar in-vitro potency, but if it is rapidly cleared by hepatic microsomes, it will fail in-vivo.
PK Experimental Protocol
-
Animal Preparation: Fast male CD-1 mice (n=3 per route/compound) for 12 hours prior to oral dosing to ensure uniform gastrointestinal absorption.
-
Administration: Administer compounds via Intravenous (IV) tail vein injection (2 mg/kg in 5% DMSO/95% Saline) and Oral Gavage (PO) (10 mg/kg in 0.5% Methylcellulose).
-
Serial Sampling: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].
-
Bioanalysis: Extract plasma via protein precipitation (acetonitrile) and quantify compound concentrations using LC-MS/MS.
PK Data & Causality Analysis
| Compound | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (T₁/₂ h) | Oral Bioavailability (F%) |
| Compound 1 (Lead) | 18.5 | 2.4 | 4.2 | 68% |
| Analog A (Des-bromo) | 32.1 | 1.1 | 1.8 | 45% |
| Analog B (Thiazole) | 45.6 | 2.8 | 2.1 | 22% |
| Standard of Care (SoC) | 25.4 | 1.8 | 3.5 | 55% |
Scientific Insight: The oxazole core (Compound 1) demonstrates significantly lower clearance compared to the thiazole analog (Analog B). This is driven by the thiazole's susceptibility to S-oxidation by Cytochrome P450 enzymes. Furthermore, the inclusion of the bromine atom in Compound 1 increases the Volume of Distribution (Vdss) from 1.1 to 2.4 L/kg compared to Analog A, indicating superior tissue penetration driven by optimized lipophilicity.
In-Vivo Efficacy: Xenograft Model
To evaluate the translational efficacy of these compounds, we utilize a subcutaneous tumor xenograft model. The mechanism of action involves blocking downstream cascades essential for tumor cell growth[3].
Self-Validating Xenograft Protocol
This protocol is designed as a self-validating system: we do not just measure tumor shrinkage; we actively correlate it with intra-tumoral biomarker suppression to prove target engagement.
-
Cell Preparation: Harvest target-dependent cancer cells (e.g., A549) in the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel. Causality: Matrigel provides essential extracellular matrix (ECM) proteins that mimic the tumor microenvironment, significantly enhancing the initial tumor "take rate" and ensuring uniform vascularization[3].
-
Implantation: Under inhalant anesthesia (isoflurane) to ensure a steady plane of anesthetic depth[4], subcutaneously inject 1 x 10⁶ cells (100 µL) into the right flank of female BALB/c nude mice.
-
Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach ~100 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting baselines.
-
Dosing Regimen: Administer compounds via oral gavage (PO) at 20 mg/kg once daily for 21 days.
-
Endpoint & PD Validation: Euthanize mice on Day 21. Excise tumors, weigh them, and immediately snap-freeze half of the tissue in liquid nitrogen. Perform Western blot analysis on the frozen lysates to quantify the phosphorylation status of downstream effectors (e.g., p-MK2).
Step-by-step experimental workflow for the in-vivo xenograft efficacy study.
Efficacy & Toxicity Readouts
| Treatment Group (20 mg/kg PO) | Mean Tumor Vol Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 140 | - | +2.1% |
| Compound 1 (Lead) | 310 ± 45 | 75.2% | -1.5% |
| Analog A (Des-bromo) | 780 ± 90 | 37.6% | +1.0% |
| Analog B (Thiazole) | 950 ± 110 | 24.0% | -4.2% |
| Standard of Care (SoC) | 450 ± 60 | 64.0% | -2.8% |
Scientific Insight: Compound 1 achieved a superior TGI of 75.2%, outperforming both its analogs and the SoC. The sharp drop in efficacy for Analog A (37.6% TGI) confirms that the halogen bond provided by the bromine atom is non-negotiable for sustained target residence time in-vivo.
Crucially, body weight was monitored as a highly sensitive, non-invasive surrogate marker for systemic toxicity. Analog B induced a >4% body weight loss, correlating with its poor PK profile and potential off-target reactive metabolite formation (S-oxidation). Compound 1 maintained a stable body weight profile, indicating a wide therapeutic window.
Conclusion
The empirical data demonstrates that 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a highly optimized scaffold. The oxazole ring provides metabolic stability superior to thiazole analogs, while the specific halogenation pattern drives profound in-vivo tumor growth inhibition without inducing systemic toxicity. This compound warrants immediate advancement to IND-enabling GLP toxicology studies.
References
-
Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC (NIH) -[Link][1]
-
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC (NIH) -[Link][2]
-
Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PMC (NIH) -[Link][4]
Sources
- 1. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
[1]
Executive Directive
Immediate Classification: Halogenated Organic Waste Critical Constraint: Do NOT mix with non-halogenated solvents or aqueous waste streams.[1]
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a complex halogenated heteroaromatic compound.[1] Its disposal requires strict adherence to protocols designed for halogenated organic compounds .[1] Improper disposal poses severe risks to aquatic ecosystems and can damage standard incineration infrastructure if not routed to facilities equipped with acid gas scrubbers.[1]
Operational Mandate: All waste streams containing >0.1% of this compound must be segregated into Halogenated Waste containers immediately upon generation.
Technical Hazard Profile & Waste Characterization
To ensure safe handling, the chemical nature of the compound must be understood.[1] This compound contains both Bromine and Chlorine attached to a phenyl ring, coupled with a nitrogen-containing oxazole ring.[1]
| Parameter | Technical Detail | Operational Implication |
| Chemical Formula | C₁₀H₇BrClNO | Contains Halogens (Br, Cl) and Nitrogen (N) .[1][2][3][4][5][6] |
| Waste Class | Halogenated Organic | Requires high-temperature incineration with flue gas scrubbing (to capture HBr, HCl, NOx).[1] |
| Aquatic Toxicity | High (Predicted) | Zero-discharge policy. Never pour down drains.[1] Classified as "Dangerous for the Environment" (H410 inferred). |
| Reactivity | Stable / Combustible | Incompatible with strong oxidizers.[1] Avoid mixing with peroxides or nitric acid in waste containers.[1] |
| Physical State | Solid (likely) | Can be disposed of as solid waste or dissolved in compatible halogenated solvents (e.g., Dichloromethane) if required.[1] |
Expert Insight: The presence of the oxazole ring adds nitrogen to the combustion mix.[1] When incinerated alongside halogens, there is a theoretical risk of forming complex byproducts if the temperature is insufficient.[1] Therefore, this waste must be sent to a licensed hazardous waste incinerator capable of operating >1100°C.[1]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Objective: Prevent cross-contamination and dangerous chemical reactions.[1]
-
Isolate the Stream: Designate a specific waste container solely for "Halogenated Organics."
-
Compatibility Check: Ensure the container material is HDPE (High-Density Polyethylene) or Borosilicate Glass .[1] Avoid low-grade plastics that may be permeated by halogenated solvents if the compound is in solution.[1]
-
Prohibited Mixtures:
Phase 2: Packaging & Labeling
Objective: Ensure regulatory compliance (RCRA/EU) and handler safety.
-
Solid Waste:
-
Place solid residues, contaminated filter papers, or disposable spatulas into a wide-mouth HDPE jar.[1]
-
Label as: "Hazardous Waste - Solid - Toxic/Halogenated" .
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Labeling Requirements:
-
Chemical Name: Write the full name: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
-
Hazard Codes: Mark Toxic and Environmental Hazard .[1]
-
Phase 3: Final Disposal (Incineration)
Objective: Complete destruction of the molecule.[1]
-
Method: High-Temperature Incineration.[1]
-
Requirement: The facility must have Wet Scrubbers or Dry Sorbent Injection systems.[1]
-
Reasoning: Combustion of this molecule releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl), which are highly corrosive acid gases. Standard municipal incinerators cannot handle this load.[1]
-
-
Documentation: Manifest must declare "Halogenated Organic Compounds" to ensure the receiving facility routes it to the correct burner feed.[1]
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of halogenated oxazole waste streams.
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.[1]
-
Evacuate & Ventilate: If the spill is significant (powder or solution), clear the area.[1] Halogenated compounds can be respiratory irritants.[1][2][5]
-
PPE: Wear Nitrile gloves (double-gloved recommended) or Silver Shield/Laminate gloves for prolonged contact.[1] Wear safety goggles and a lab coat.[1]
-
Containment:
-
Decontamination: Clean the surface with a detergent solution.[1] Collect all cleaning materials (rags, sponges) into the Solid Halogenated Waste container.
References & Regulatory Grounding[1][6][7][8]
-
National Institutes of Health (NIH) - PubChem. 5-Bromo-3-methyl-1,2-oxazole (Analogous Compound Hazard Data). [Link][1]
-
U.S. Environmental Protection Agency (EPA). List of Halogenated Organic Compounds Regulated Under § 268.32. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-bromo-2-methoxyphenyl)oxazole [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
For Immediate Implementation by Laboratory Personnel
As a novel halogenated aromatic oxazole derivative, 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole requires meticulous handling protocols to ensure the safety of researchers and laboratory staff. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a robust safety framework can be established by extrapolating data from structurally analogous compounds and adhering to established best practices for handling halogenated organic chemicals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work with confidence and security.
Anticipated Hazard Profile
Based on the chemical structure, which features a substituted phenyl ring containing both bromine and chlorine, attached to an oxazole core, the following hazards should be anticipated:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Halogenated organic compounds, as a class, can also present long-term health risks, with some being suspected carcinogens.[4] Therefore, minimizing exposure is of paramount importance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are mandatory.[5] These must conform to ANSI Z87.1 (US) or EN 166 (EU) standards. |
| Face Shield | A full-face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashing during transfers or reactions.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the potential for dermal absorption and irritation, double-gloving is a required practice.[5][7] The outer glove should be removed and disposed of immediately after handling the compound.[7] Always inspect gloves for any signs of degradation or puncture before use.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential to protect against accidental splashes.[6] For procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Protective Gown | For large-scale operations or when there is a significant risk of contamination, a disposable, low-permeability gown should be worn.[7] | |
| Respiratory Protection | Chemical Fume Hood | All handling of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, including weighing and transfers, must be conducted within a certified and operational chemical fume hood to control vapor and potential dust exposure.[6][9] |
| Respirator | In the unlikely event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] Personnel must be fit-tested and trained in the proper use of respirators.[10] |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound will further enhance safety. The following workflow should be adopted for all procedures involving 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
Caption: Workflow for the safe handling of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure the chemical fume hood is operational and all necessary PPE is readily available and in good condition. Confirm that an emergency eyewash station and safety shower are accessible.[6]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above. Ensure the outer gloves are pulled over the cuffs of the lab coat or gown to prevent any skin exposure.[7]
-
Controlled Environment Handling: All manipulations of the compound, including weighing and transfers, must be performed within a chemical fume hood to prevent the inhalation of any airborne particles or vapors.[6]
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Carefully remove and dispose of the outer pair of gloves into a designated halogenated waste container. Then, remove the remaining PPE, being careful to avoid cross-contamination. The inner gloves should be the last item removed, followed by thorough hand washing.[7][8]
Disposal Plan: Managing Halogenated Waste
Due to its bromine and chlorine content, 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole and any materials contaminated with it are classified as halogenated organic waste and must be disposed of accordingly.[4][11]
Caption: Disposal workflow for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole and associated waste.
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weighing papers, and disposable gowns, should be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic compounds.[5]
-
Liquid Waste: Unused solutions and contaminated solvents containing the compound should be collected in a separate, designated, and sealed hazardous waste container for halogenated liquids.[5][9] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[11]
-
-
Container Management: All waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[4] They must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[9]
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[11]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9] Disposal will likely involve incineration at a facility equipped with the necessary emission control systems to handle halogenated compounds.[12]
By implementing these comprehensive safety and handling protocols, your laboratory can effectively manage the risks associated with 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, ensuring a safe research environment.
References
- Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- MSDS of Oxazole. Capot Chemical. (2008, October 23).
- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole - SAFETY DATA SHEET. Fisher Scientific. (2012, February 14).
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025, March 18).
- Method For Removing Halogens From An Aromatic Compound. Google Patents. (2013, May 2).
- 5-Bromo-3-methyl-1,2-oxazole. PubChem.
- SAFETY DATA SHEET. Fisher Scientific.
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.
- Process for removing halogenated aliphatic and aromatic compounds from petroleum products. OSTI.GOV. (1983, September 20).
- A comparative evaluation of brominated compounds in end-of-life vehicles. Diva-Portal.org. (2025, November 16).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
- Halogenated Solvents in Laboratories. Campus Operations.
- Develop a process to separate brominated flame retardants from WEEE polymers Final Report.
- Processing Brominated waste streams. ICL-IP.
- Personal Equipment for Use in Handling Hazardous Drugs. (2006, December 15).
- Furan, 3-[4-[(5-broMo-2-chlorophenyl)Methyl]phenoxy]tetrahydro-, (3S)- Safety Data Sheets. Echemi.com.
- Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Biomonitoring California.
- Safety Data Sheet. CymitQuimica. (2024, December 19).
- Safety Data Sheet. MBL Life Science. (2025, January 27).
- 5-CHLORO-3-PHENYL-1,2,4-OXADIAZOLE SDS, 827-44-1 Safety Data Sheets. ECHEMI.
- 2-Bromo-5-chloro-1,3-dimethylbenzene. AK Scientific, Inc.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
